2,6-Difluoro-4-(trifluoromethoxy)toluene
Description
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Properties
IUPAC Name |
1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-4-6(9)2-5(3-7(4)10)14-8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLXQJDXDKUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)OC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Potential of 2,6-Difluoro-4-(trifluoromethoxy)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Untapped Potential
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated functional groups can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This guide focuses on 2,6-Difluoro-4-(trifluoromethoxy)toluene, a molecule that, while not extensively documented, combines several features of high interest for drug discovery and material science. It possesses the 2,6-difluoro substitution pattern, known to influence conformation and block metabolic oxidation, alongside the trifluoromethoxy (-OCF3) group, a highly lipophilic and metabolically robust moiety.[1][3]
This document serves as an in-depth technical exploration of the predicted chemical properties, potential synthetic pathways, and likely applications of this promising, yet under-explored, chemical entity. By dissecting the known attributes of its components, we aim to provide a comprehensive and actionable resource for researchers venturing into this area of fluorine chemistry.
Chemical Identity and Predicted Physicochemical Properties
While a CAS number has not been assigned, the fundamental identifiers for this compound can be established from its structure.
-
Molecular Formula: C₈H₅F₅O
-
Molecular Weight: 212.12 g/mol
-
IUPAC Name: 1,3-Difluoro-2-methyl-5-(trifluoromethoxy)benzene
The physical properties of this compound are anticipated to be influenced by both the 2,6-difluorotoluene scaffold and the trifluoromethoxy group. The following table provides a comparative summary of the known properties of related compounds and the predicted properties of the target molecule.
| Property | 2,6-Difluorotoluene[4][5][6] | (Trifluoromethoxy)benzene[7] | This compound (Predicted) | Justification for Prediction |
| Boiling Point (°C) | 112-114 | 102 | ~140-160 | Increased molecular weight and polarity compared to both parent structures. |
| Density (g/mL) | ~1.13 | ~1.23 | ~1.35-1.45 | The high atomic weight of fluorine atoms will significantly increase the density. |
| Refractive Index | ~1.45 | ~1.41 | ~1.43-1.44 | An intermediate value reflecting the electronic nature of the substituted ring. |
| Flash Point (°C) | ~10 | 12 | ~30-40 | Expected to be a flammable liquid, with a flashpoint likely higher than the parent compounds due to increased mass. |
| Solubility | Insoluble in water; soluble in organic solvents.[8] | Insoluble in water; soluble in polar organic solvents.[9] | Insoluble in water; likely soluble in a range of organic solvents like ethers, chlorinated solvents, and acetone. | The highly fluorinated nature increases lipophilicity but the ether linkage provides some polar character. |
Molecular Structure and Conformation
The trifluoromethoxy group is known to adopt a conformation orthogonal to the plane of the benzene ring, which can add to the molecule's three-dimensional complexity and influence its binding to biological targets.[3]
Caption: Predicted structure of this compound.
Predicted Spectroscopic Profile
A foundational understanding of a molecule's spectroscopic signature is critical for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to be simple. The methyl (CH₃) protons would appear as a singlet, likely in the range of δ 2.2-2.4 ppm. The two aromatic protons would appear as a doublet or a multiplet, influenced by coupling to the adjacent fluorine atoms, anticipated in the range of δ 7.0-7.5 ppm.
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The methyl carbon would be around δ 15-20 ppm. The aromatic carbons would be in the δ 110-160 ppm region, with the carbons directly bonded to fluorine showing large C-F coupling constants. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms, at approximately δ 120 ppm.
-
¹⁹F NMR: This is a key technique for identifying this molecule. Three signals are predicted:
-
A signal for the two equivalent aromatic fluorine atoms, likely around δ -110 to -130 ppm (relative to CFCl₃).
-
A signal for the three equivalent trifluoromethoxy fluorine atoms, appearing as a singlet around δ -58 to -60 ppm.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 212. Common fragmentation patterns would likely involve the loss of the methyl group (M-15), and potentially cleavage of the C-O bond of the ether.
-
Infrared (IR) Spectroscopy: Strong absorption bands characteristic of C-F bonds are expected in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-H bending vibrations for the methyl group around 1375 and 1450 cm⁻¹. The C-O stretching of the aryl ether will likely appear in the 1200-1280 cm⁻¹ range.
Inferred Reactivity and Chemical Stability
The reactivity of the aromatic ring is dictated by its substituents. The two fluorine atoms and the trifluoromethoxy group are all strongly electron-withdrawing. This deactivates the ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Any such reaction would be directed to the position ortho to the trifluoromethoxy group (and meta to the fluorines), but would likely require harsh conditions.
The methyl group, however, provides a reactive site for free-radical substitution, such as bromination with N-bromosuccinimide (NBS), to form the corresponding benzyl bromide. This intermediate could then be converted to other functional groups like aldehydes, alcohols, or nitriles.
The molecule is expected to have high thermal and metabolic stability due to the strength of the C-F bonds.[1]
Potential Synthetic Pathways
The synthesis of this compound would likely start from a commercially available, appropriately substituted precursor. A plausible retrosynthetic analysis suggests a few potential routes. One such route could involve the trifluoromethoxylation of a corresponding phenol.
Caption: A potential synthetic workflow for the target molecule.
Experimental Protocol Outline (Based on the above workflow):
-
Reduction of 2,6-Difluoro-4-nitrotoluene: The starting nitro compound is reduced to the corresponding aniline. This can be achieved using standard methods such as iron powder in acidic medium or catalytic hydrogenation.[10]
-
Formation of the Phenol: The resulting 4-Amino-2,6-difluorotoluene is converted to the phenol via a diazonium salt intermediate. The aniline is treated with sodium nitrite in a strong acid (like sulfuric acid) at low temperatures, followed by heating in water to hydrolyze the diazonium salt.
-
Trifluoromethoxylation: The final and most crucial step is the introduction of the -OCF3 group. This is a non-trivial transformation. Modern methods for aryl trifluoromethoxylation often involve the use of specialized reagents and catalysts.[3] A potential approach could be a copper-catalyzed reaction of the phenol with a trifluoromethyl source like trifluoromethyl iodide.
Potential Applications in Drug Discovery and Agrochemicals
The unique combination of substituents in this compound makes it a highly attractive scaffold for bioactive compounds.
-
Enhanced Metabolic Stability: The fluorine atoms at the 2 and 6 positions can shield the adjacent methyl group from metabolic oxidation by cytochrome P450 enzymes. The trifluoromethoxy group is also exceptionally stable to metabolic degradation.[2]
-
Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, which can significantly enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1][2] This is a critical property for drugs targeting the central nervous system.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the substituents can modulate the pKa of nearby functional groups, which can be used to fine-tune the ionization state of a drug molecule at physiological pH.
-
Building Block for Complex Molecules: As an intermediate, this compound could be used to synthesize a variety of derivatives. For example, functionalization of the methyl group could lead to the corresponding aldehydes, carboxylic acids, or amines, which are common handles for further elaboration in drug synthesis.[11][12] It is a valuable building block for creating novel drugs and agrochemicals like herbicides and fungicides.[8]
Safety and Handling
While no specific safety data sheet exists for this compound, a cautious approach based on analogous compounds is warranted.
-
Flammability: Based on related structures like (trifluoromethoxy)benzene and 2,6-difluorotoluene, the compound is expected to be a flammable liquid.[7][13] Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[14]
-
Toxicity and Irritation: Similar fluorinated aromatic compounds are often irritating to the skin, eyes, and respiratory system.[7] Some can be toxic if inhaled, ingested, or absorbed through the skin.
-
Handling Precautions: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[14]
Conclusion
This compound represents a molecule with significant, albeit currently theoretical, potential. Its predicted properties—high metabolic stability, enhanced lipophilicity, and versatile synthetic handles—position it as an attractive building block for the next generation of pharmaceuticals and agrochemicals. This guide provides a comprehensive predictive framework for its chemical behavior, offering a solid starting point for researchers aiming to synthesize and explore its utility. The validation of these predictions through experimental work will be a valuable contribution to the field of fluorine chemistry.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]
-
Gas-phase aromatic substitution: reactivity of (trifluoromethoxy)benzene toward charged electrophiles. (1991). American Chemical Society. Retrieved from [Link]
-
(Trifluoromethyl)benzene. PubChem. Retrieved from [Link]
-
Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. (2004). Cole-Parmer. Retrieved from [Link]
-
Recent Development of Catalytic Trifluoromethoxylation Reactions. (2018). PMC. Retrieved from [Link]
-
Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. OUCI. Retrieved from [Link]
- 2,6-Difluorotoluene: An Overview of Its Properties, Synthesis, and Applications. (2023). Google Cloud.
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). MDPI. Retrieved from [Link]
-
Synthesis of 2,6-difluoro-m-toluic acid. PrepChem.com. Retrieved from [Link]
-
2,6-difluoro-4-(trifluoromethyl)benzaldehyde. PubChemLite. Retrieved from [Link]
-
Chemical Properties of 2,6-Difluorotoluene (CAS 443-84-5). Cheméo. Retrieved from [Link]
-
2,6-Difluorotoluene. (2025). Chemsrc. Retrieved from [Link]
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Structure of 1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene
The following technical guide is structured to provide an in-depth analysis of 1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene .
1,3-Difluoro-2-methyl-5-(trifluoromethoxy)benzene
Executive Summary
This guide details the physicochemical and synthetic profile of 1,3-difluoro-2-methyl-5-(trifluoromethoxy)benzene (chemically equivalent to 2,6-difluoro-4-(trifluoromethoxy)toluene ). This scaffold represents a "privileged structure" in modern medicinal chemistry, combining two powerful design strategies: the "Magic Methyl" effect modulated by flanking fluorines (the 1,2,3-motif) and the super-lipophilicity of the trifluoromethoxy ether.
Key Applications:
-
Metabolic Stability: The 2,6-difluoro substitution pattern protects the central methyl group from rapid CYP450-mediated benzylic oxidation.
-
Bioisosterism: The
group acts as a lipophilic, metabolically stable bioisostere for methoxy ( ) or chloro ( ) substituents. -
Conformational Locking: The steric pressure between the methyl group and adjacent fluorines restricts bond rotation, potentially locking the molecule into a bioactive conformation.
Structural & Electronic Analysis
2.1 The "Gear Effect" (1,2,3-Substitution)
The core feature of this molecule is the steric crowding at the 1,2,3-position. The van der Waals radius of the methyl group (
-
Consequence: This forces the methyl C-H bonds to interlock with the fluorine lone pairs, creating a "gear effect." This increases the rotational barrier of the methyl group and can force the aromatic ring out of coplanarity with attached systems in biaryl scaffolds.
2.2 The Trifluoromethoxy "Super-Lipophile"
The
-
Electronic Effect: It is strongly electron-withdrawing via induction (
) but offers weak -donation ( ). -
Conformation: Unlike a methoxy group, which lies coplanar to the ring, the
group twists out of plane (orthogonal) to minimize dipole repulsion between the oxygen lone pairs and the fluorine atoms on the moiety.
2.3 Physicochemical Data Profile
| Property | Value / Descriptor | Impact on Drug Design |
| Formula | High Fluorine Content (5 atoms) | |
| Molecular Weight | 198.09 g/mol | Fragment-based lead compliant |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity (Blood-Brain Barrier permeation) |
| Hansch | +1.04 ( | significantly more lipophilic than |
| Hammett | +0.35 ( | Deactivates ring toward oxidation |
| Metabolic Liability | Low | Blocked benzylic and para positions |
Synthetic Pathways[1][2][3]
Synthesis of this scaffold requires bypassing the deactivating nature of the fluorine atoms. The most robust route for research applications utilizes a Phenol-to-Trifluoromethyl Ether strategy, avoiding the hazardous use of
3.1 Recommended Laboratory Protocol: Silver-Mediated Trifluoromethoxylation
This protocol converts the precursor 2,6-difluoro-p-cresol (2,6-difluoro-4-methylphenol) into the target molecule.
Reagents:
-
Substrate: 2,6-Difluoro-4-methylphenol (1.0 eq)
-
Reagent:
(generated in situ or pre-formed) or TFMT (Trifluoromethyl triflate) -
Catalyst: Selectfluor (oxidant) or Ag(I) salts
-
Solvent: Dichloromethane (DCM) or Acetonitrile
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 2,6-difluoro-4-methylphenol (10 mmol) in anhydrous DCM under Argon atmosphere.
-
Reagent Addition: Add
(15 mmol) and Selectfluor (12 mmol) at . The reaction relies on the oxidative transfer of the radical or cation. -
Temperature Ramp: Allow the mixture to warm slowly to room temperature over 4 hours. The initial low temperature prevents polymerization of the electron-rich phenol.
-
Quenching: Quench with saturated
solution. -
Extraction: Extract with Pentane (due to high volatility of the product).
-
Purification: Silica gel chromatography. Note: The product is a volatile liquid; avoid high-vacuum rotary evaporation for extended periods.
3.2 Visualized Synthesis Workflow (DOT)
Caption: Figure 1. Step-wise synthetic pathway from commercial starting materials to the target scaffold.
Medicinal Chemistry Utility
4.1 Metabolic Blockade Mechanism
In non-fluorinated toluene derivatives, the methyl group is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). The enzyme abstracts a hydrogen atom from the benzylic position to form a radical, which is then hydroxylated.
Mechanism of Protection:
-
Steric Shielding: The two ortho-fluorine atoms physically block the approach of the large heme-iron active site of the CYP enzyme.
-
Electronic Deactivation: The electronegativity of the fluorines pulls electron density away from the benzylic C-H bonds, increasing the bond dissociation energy (BDE) and making hydrogen abstraction thermodynamically unfavorable.
4.2 SAR Logic Diagram
Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.
Safety and Handling (MSDS Summary)
While specific toxicological data for this exact intermediate may be sparse, protocols should assume hazards based on the class of fluorinated aromatics :
-
Flammability: High. Treat as a Class 3 Flammable Liquid (Flash point likely <
). -
Reactivity: Stable under standard conditions. Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) which may defluorinate the ring.
-
Health Hazards:
-
Inhalation: Vapors are likely respiratory irritants.[1]
-
Skin: Lipophilic nature implies rapid dermal absorption. Wear fluoro-elastomer gloves.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis or oxidation.
References
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
- Togni, A. (2012). Reagents for Trifluoromethylation and Trifluoromethoxylation. Chemical Reviews.
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values).
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An In-Depth Technical Guide to the Safe Handling of 2,6-Difluoro-4-(trifluoromethoxy)toluene
This document provides a comprehensive technical overview of the safety considerations for 2,6-Difluoro-4-(trifluoromethoxy)toluene. As specific safety data for this compound is not extensively published, this guide synthesizes information from its structural analogs, primarily 2,6-difluorotoluene and (trifluoromethoxy)benzene, to establish a conservative and robust safety protocol. This guide is intended for researchers, chemists, and drug development professionals who may handle this compound or similar fluorinated aromatic intermediates.
The core principle of this guide is to explain the causality behind safety procedures, linking the physicochemical properties of the molecule to the necessary handling protocols. This approach empowers scientists to not only follow procedures but also to understand the risks and make informed decisions in novel situations.
Section 1: Synthesized Hazard Identification and Classification
Due to the absence of a dedicated Safety Data Sheet (SDS) for the title compound, a hazard profile has been constructed by evaluating the known risks of its core components: the 2,6-difluorotoluene moiety and the trifluoromethoxy group. The resulting GHS classification should be considered a precautionary and comprehensive assessment.
Anticipated GHS Classification:
-
Flammable Liquids, Category 2 (H225): Highly flammable liquid and vapor.[1]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.
-
Eye Irritation, Category 2A (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.
-
Hazardous to the Aquatic Environment, Acute Hazard, Category 3 (H402): Harmful to aquatic life.
The high degree of fluorination, combined with the toluene backbone, results in a volatile, flammable liquid. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can also contribute to irritant properties upon contact with skin, eyes, and the respiratory system.
Caption: GHS Pictograms and Associated Hazard Statements.
Section 2: Physicochemical Properties and Safety Implications
The physical properties of a substance are intrinsically linked to its hazards. The data below is primarily based on 2,6-difluorotoluene, the closest structural analog with available data, and serves as a strong proxy for risk assessment.
| Property | Value (Based on 2,6-Difluorotoluene) | Safety Implication |
| Molecular Formula | C₈H₅F₅O | - |
| Molecular Weight | 208.12 g/mol | - |
| Appearance | Colorless to light yellow clear liquid.[2] | Standard for most organic solvents. |
| Boiling Point | ~112-114 °C.[3] | Volatile enough to produce significant vapor at room temperature. |
| Melting Point | ~ -62 °C. | Will be in a liquid state under all standard laboratory conditions. |
| Flash Point | ~10 °C (50 °F) - closed cup.[1][3] | CRITICAL: Vapors can ignite at or below typical room temperature from a nearby ignition source. |
| Density | ~1.129 g/mL at 25 °C.[1][3] | Slightly denser than water. |
| Vapor Characteristics | Vapors are heavier than air. | Vapors can accumulate in low-lying areas and travel to a distant ignition source, causing a flashback. |
Causality Analysis: The low flash point is the most critical parameter from a safety perspective.[1][3] It dictates that this compound must be treated as a significant fire hazard at all times. The combination of volatility and high vapor density necessitates excellent ventilation and the complete absence of ignition sources in the handling area.
Section 3: Toxicological Profile and Exposure Routes
A thorough toxicological investigation of this compound has not been published. Therefore, a conservative approach based on its irritant properties is required.
-
Primary Routes of Exposure: Inhalation, skin contact, and eye contact.
-
Acute Effects:
-
Inhalation: Vapors are expected to cause respiratory irritation, leading to symptoms such as coughing and shortness of breath. At high concentrations, similar to other organic solvents, it may cause central nervous system effects like dizziness, headache, and nausea.[4][5]
-
Skin Contact: Expected to be a skin irritant, causing redness and pain. Prolonged or repeated exposure may defat the skin, leading to dryness or cracking.[5]
-
Eye Contact: Expected to cause serious eye irritation, with potential for redness, pain, and watering.
-
-
Chronic Effects: Data is unavailable. No component is listed as a carcinogen by IARC, NTP, or OSHA based on analog data.
-
LD50 Data (Analog): The dermal LD50 in rabbits for 2,6-difluorotoluene is >2,000 mg/kg, indicating low acute toxicity via skin absorption.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach combining engineering controls and robust PPE is essential for safe handling.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of the compound must be performed inside a certified chemical fume hood to control vapor inhalation.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.
-
Source of Ignition Control: Absolutely no open flames, hot plates, or spark-producing equipment should be in the vicinity of handling or storage areas. Use only explosion-proof electrical equipment.
-
Static Discharge Prevention: Ground and bond all containers and receiving equipment during transfers to prevent static electricity buildup, which can serve as an ignition source.[6][7]
Personal Protective Equipment (PPE) Protocol
This protocol is designed to be a self-validating system, ensuring maximum protection when followed correctly.
-
Pre-Donning Inspection:
-
Visually inspect all PPE for defects (cracks, holes, etc.).
-
Confirm the fume hood has a valid certification and is functioning correctly.
-
-
Donning Sequence:
-
Inner Gloves: Don a pair of nitrile gloves.
-
Protective Clothing: Wear a flame-retardant laboratory coat. Ensure it is fully buttoned.
-
Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5] A face shield should be worn over the goggles during high-splash-risk procedures.
-
Outer Gloves: Don a second pair of nitrile or other appropriate chemically resistant gloves over the first pair and the cuffs of the lab coat.
-
-
Doffing Sequence (to prevent contamination):
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the external surface with bare skin.
-
Face/Eye Protection: Remove the face shield and/or goggles.
-
Protective Clothing: Unbutton and remove the lab coat, turning it inside out as it is removed.
-
Inner Gloves: Remove the final pair of gloves.
-
Hygiene: Immediately wash hands thoroughly with soap and water.
-
Caption: Recommended PPE Donning and Doffing Workflow.
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical.
First-Aid Measures
-
Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: The compound is highly flammable. Vapors can form explosive mixtures with air. Hazardous combustion products include carbon oxides and hydrogen fluoride.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
The response to a spill is dictated by its scale and location.
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Lipophilicity and LogP of 2,6-Difluoro-4-(trifluoromethoxy)toluene
Title: Technical Guide: Lipophilicity Profiling and LogP Determination of 2,6-Difluoro-4-(trifluoromethoxy)toluene
Executive Summary
This guide provides a comprehensive technical analysis of This compound , a highly specialized fluorinated building block. In modern drug discovery, this scaffold represents a strategic "metabolic fortress." The 2,6-difluoro substitution pattern sterically and electronically shields the benzylic position, while the para-trifluoromethoxy (
Accurate determination of its Partition Coefficient (LogP) is critical. With a theoretical LogP hovering near the threshold of oral bioavailability rules (LogP
Structural Analysis & Theoretical Lipophilicity
Before experimental quantification, a theoretical baseline must be established using Fragmental Constant Analysis (Hansch-Leo Method). This highlights the additive nature of the fluorinated substituents.
The Hansch Calculation (Additivity Model)
The lipophilicity of the target molecule is estimated by summing the hydrophobicity constants (
| Fragment / Core | Substituent | Hansch | Contribution Note |
| Benzene Core | - | 2.13 | Base LogP |
| Position 1 | +0.56 | Lipophilic increase | |
| Position 2 | +0.14 | Polar hydrophobicity | |
| Position 6 | +0.14 | Polar hydrophobicity | |
| Position 4 | +1.04 | Dominant lipophilic driver | |
| Correction | Ortho-interaction | -0.20 (est.) | Electronic repulsion/shielding |
| Total Predicted LogP | ~3.81 - 4.01 | High Lipophilicity |
Technical Insight: The
group is often termed a "super-ether." Unlike a methoxy group (), which is slightly hydrophilic, the fluorination inverts the dipole vector and creates a bulky, greasy sphere that dramatically increases membrane permeability.
Visualization of Lipophilic Contributions
The following diagram illustrates the structural contributions to the molecule's overall lipophilicity.
Figure 1: Component-based lipophilicity map showing the additive effects of fluorination on the toluene core.
Experimental Protocols
Given the predicted LogP of ~4.0, the molecule sits at the upper limit of the Shake-Flask Method (OECD 107) and is ideally suited for the RP-HPLC Method (OECD 117) . The HPLC method is preferred here to avoid emulsion formation common with highly fluorinated oils.
Method A: RP-HPLC Determination (OECD 117) - Primary Protocol
This method correlates the retention factor (
Reagents & Equipment:
-
System: Agilent 1290 Infinity II or equivalent HPLC.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), capped silica to minimize silanol interactions.
-
Mobile Phase: Methanol/Water (75:25 v/v), isocratic. Note: A high organic ratio is needed due to the compound's lipophilicity.
-
Dead Time Marker: Thiourea or Sodium Nitrate (unretained compounds).
-
Reference Standards: Toluene (2.7), Naphthalene (3.3), Phenanthrene (4.5), DDT (6.2).
Step-by-Step Workflow:
-
Dead Time Determination (
): Inject Thiourea. Record the retention time ( ). This represents the time for an unretained molecule to pass through the column. -
Standard Calibration: Inject the mixture of reference standards. Record retention times (
).-
Calculate Capacity Factor (
) for each: -
Construct a calibration curve: Plot
(y-axis) vs. Literature LogP (x-axis). -
Ensure Linearity (
).
-
-
Sample Analysis: Inject this compound (dissolved in mobile phase). Record
. -
Calculation: Calculate the sample's
and interpolate its LogP using the linear regression equation from Step 2.
Figure 2: Workflow for OECD 117 HPLC-based LogP determination.
Method B: Shake-Flask Method (OECD 107) - Validation Protocol
Use this only if HPLC results are ambiguous or if absolute thermodynamic values are required.
Critical Pre-requisite: Both phases (n-Octanol and Water) must be mutually saturated for 24 hours prior to the experiment. Failure to do this is the #1 cause of experimental error.
-
Preparation: Mix pre-saturated n-octanol and pre-saturated water (1:1 ratio) in a glass vial.
-
Dosing: Add a known mass of the target compound.
-
Equilibration: Shake mechanically for 60 minutes. Centrifuge at 2500g for 20 minutes to break any emulsions (critical for fluorinated compounds).
-
Phase Separation: Carefully separate the phases.
-
Quantification: Analyze the concentration in both the Octanol phase (
) and Water phase ( ) using UV-Vis spectrophotometry (peak approx 260-270 nm) or GC-MS. -
Calculation:
Scientific Implications for Drug Design
The "Metabolic Shield" Effect
The 2,6-difluoro substitution is not merely for lipophilicity. It exerts a profound ortho-effect . In non-fluorinated toluene, the methyl group is rapidly oxidized by Cytochrome P450 enzymes to a benzoic acid derivative (rapid clearance). The 2,6-difluorines create steric bulk and electronic deactivation, significantly slowing this oxidation.
Bioavailability Warning
With a LogP
-
Risk: High non-specific binding to plasma proteins (HSA) and rapid sequestration into adipose tissue.
-
Mitigation: If this moiety is part of a larger drug molecule, polar groups (solubilizers) must be added elsewhere in the structure to bring the total LogP down to the optimal 2.0–3.0 range.
References
-
OECD Guidelines for the Testing of Chemicals, Section 1. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary. [Link]
- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Classic reference for values).
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
PubChem Compound Summary. "2,6-Difluorotoluene (CAS 443-84-5)."[1][2] National Center for Biotechnology Information. [Link]
Sources
Role of trifluoromethoxy group in aromatic substitution
TITLE: The Orthogonal Director: A Technical Guide to the Trifluoromethoxy Group in Aromatic Substitution
Executive Summary
The trifluoromethoxy group (
This guide dissects the role of
-
As a Resident Director: How an existing
group manipulates the regioselectivity of incoming electrophiles (EAS). -
As an Incoming Substituent: The mechanistic pathways for installing
via late-stage functionalization (Trifluoromethoxylation).
Part 1: Physicochemical Profile & Electronic "Personality"
To predict reactivity, one must understand the group's unique electronic and steric behavior. Unlike the methoxy group (
The Orthogonal Conformation
The
-
Cause: The Anomeric Effect (
hyperconjugation) and steric repulsion between the bulky sphere and ortho-hydrogens. -
Consequence: Resonance donation (
) is significantly dampened compared to , leaving the strong inductive withdrawal ( ) as the dominant force.
Quantitative Comparison (The "Super-Halogen" Effect)
| Parameter | Methoxy ( | Trifluoromethoxy ( | Trifluoromethyl ( | Fluorine ( |
| Hammett | -0.27 (Activating) | +0.35 (Deactivating) | +0.54 (Strong Deactivating) | +0.06 |
| Hammett | +0.12 | +0.38 | +0.43 | +0.34 |
| Hansch | -0.02 | +1.04 | +0.88 | +0.14 |
| Directing Effect (EAS) | Ortho/Para | Ortho/Para | Meta | Ortho/Para |
Key Insight:
is a deactivating ortho/para director .[3] It shares the "schizophrenic" nature of halogens (withdrawing by induction, donating by resonance) but is significantly more lipophilic, making it ideal for modulating Blood-Brain Barrier (BBB) permeability (e.g., Riluzole).
Part 2: Visualization of Electronic Effects
The following diagram illustrates the competing electronic effects that define the
Caption: The "Orthogonal Director" Paradox. The twisted conformation dampens resonance, making inductive withdrawal dominant for reactivity, yet lone pairs still suffice to direct electrophiles to ortho/para positions.
Part 3: Synthetic Strategies (Installation Protocols)
While classical methods (e.g., chlorination of phenols followed by
Protocol: Ag-Mediated Trifluoromethoxylation of Aryl Stannanes/Boronic Acids
This method allows for the late-stage introduction of
Mechanism:
The reaction proceeds via a high-valent
Step-by-Step Methodology:
-
Reagent Preparation:
-
Substrate: Aryl stannane (
) or Aryl boronic acid ( ). -
Source:
(Ruppert-Prakash reagent) combined with or a pre-formed trifluoromethoxide salt (e.g., ). -
Oxidant:[4] F-TEDA-PF6 (Selectfluor derivative).
-
Solvent: Acetone/THF mixture (anhydrous).
-
-
Reaction Setup (Glovebox or Schlenk Line):
-
Charge a flame-dried Schlenk tube with
(2.0 equiv) and KF (3.0 equiv). -
Add the Aryl stannane (1.0 equiv) and F-TEDA-PF6 (1.2 equiv).
-
Add solvent (Acetone) and cool to -30°C.
-
-
Trifluoromethoxide Generation (In-situ):
-
Separately, generate the active
anion by treating 2,4-dinitro-trifluoromethoxybenzene with a nucleophile, or use a stable source like prepared from . Modern variation:[5] Use directly.
-
-
Execution:
-
Add the
source to the Schlenk tube. -
Stir at -30°C for 1 hour, then warm to room temperature over 4 hours.
-
Critical Checkpoint: The solution typically turns from a suspension to a dark/black mixture, indicating Ag oxidation state changes.
-
-
Workup:
-
Filter through a pad of Celite to remove silver salts.
-
Concentrate in vacuo.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Part 4: Mechanism of Action (Visualized)
The following diagram details the oxidative cross-coupling pathway, highlighting the critical
Caption: Silver-Mediated Oxidative Trifluoromethoxylation Cycle. Note the high-energy Ag(III) intermediate which facilitates the difficult C-O bond formation.
References
-
Leroux, F. R., et al. (2019). "The Trifluoromethoxy Group: Properties and Synthetic Applications." Chemical Reviews. Link
-
Ngai, M. Y., et al. (2015). "Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration." Journal of the American Chemical Society. Link
-
Liu, J., et al. (2015). "Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." Angewandte Chemie International Edition. Link
-
Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. Link
-
Togni, A. (2012). "Reagents for Trifluoromethylation and Trifluoromethoxylation."[4][6][7] Chemical Communications. Link
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. scispace.com [scispace.com]
- 7. Silver-mediated oxidative functionalization of alkylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene from 2,6-difluoro-p-cresol
Application Note: Strategic Synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene
Executive Summary & Strategic Rationale
The synthesis of This compound (also identified as 1,3-difluoro-5-methyl-2-(trifluoromethoxy)benzene) represents a specific challenge in organofluorine chemistry: the installation of a trifluoromethoxy (
The Core Challenge:
The starting material, 2,6-difluoro-p-cresol (2,6-difluoro-4-methylphenol), possesses two fluorine atoms ortho to the hydroxyl group. These fluorine atoms exert a strong inductive electron-withdrawing effect (
The Solution: This guide details a robust, two-step protocol based on the Zhou-Ni-Hu methodology (2016) . Unlike direct trifluoromethylation methods that struggle with electron-poor substrates, this route utilizes a "hook-and-release" strategy:
-
Anchoring: Formation of an aryloxydifluoroacetic acid intermediate using a highly reactive bromodifluoroacetate.
-
Decarboxylation: Silver-catalyzed radical decarboxylative fluorination to install the final fluorine atom.
This method is selected for its operational safety (avoiding
Retrosynthetic Analysis & Mechanism
The synthesis disconnects the
Mechanistic Pathway[1][2][3][4][5]
-
O-Alkylation: The phenoxide attacks the difluorocarbene equivalent (generated in situ or via direct
) from sodium bromodifluoroacetate. -
Radical Fluorination: The resulting carboxylic acid undergoes oxidative decarboxylation by Ag(I) and Selectfluor. The silver catalyst oxidizes the carboxylate to a carboxyl radical, which loses
to form an alkyl radical ( ). This radical abstracts a fluorine atom from Selectfluor (F-TEDA-BF4).
Figure 1: Retrosynthetic disconnection showing the two-stage transformation of the hydroxyl group.
Experimental Protocol
Step 1: Synthesis of 2-(2,6-difluoro-4-methylphenoxy)-2,2-difluoroacetic acid
This step overcomes the low nucleophilicity of the phenol by using sodium bromodifluoroacetate, which is more reactive than its chloro-analog.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| 2,6-Difluoro-p-cresol | 1.0 | Substrate |
| Sodium bromodifluoroacetate (
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2,6-difluoro-p-cresol (10 mmol) and
(20 mmol) in water (20 mL). Stir until a clear homogeneous solution forms (formation of sodium phenoxide). -
Evaporation (Critical): Evaporate the water under reduced pressure to obtain the solid sodium phenoxide salt. Note: Removing water is crucial to prevent hydrolysis of the fluorinated reagent in the next step. Dry the salt thoroughly under high vacuum at 60°C for 4 hours.
-
Reaction: Suspend the dry phenoxide salt and
(25 mmol) in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF (20 mL). -
Heating: Heat the mixture to 100–110°C under an argon atmosphere for 18–24 hours. The electron-deficient nature of the ring requires this elevated temperature compared to standard phenols.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and wash with diethyl ether (to remove unreacted phenol).
-
Acidification: Acidify the aqueous layer to pH 1 using concentrated HCl. Extract the liberated carboxylic acid with Ethyl Acetate (
mL). -
Isolation: Dry the organic layer over
, filter, and concentrate. The crude product (Aryloxydifluoroacetic acid) is usually sufficiently pure for Step 2.
Step 2: Silver-Catalyzed Decarboxylative Fluorination
This step converts the
Reagents & Stoichiometry:
| Component | Equiv. | Role |
|---|---|---|
| Intermediate (from Step 1) | 1.0 | Substrate |
| Selectfluor | 2.0 - 2.5 | Fluorine Source |
| Silver Nitrate (
Procedure:
-
Setup: In a reaction vessel, dissolve the difluoroacetic acid intermediate (from Step 1) in Acetone/Water (1:1 mixture, 0.1 M concentration).
-
Addition: Add
(20 mol%) and Selectfluor (2.5 equiv). -
Reaction: Heat the mixture to 60–70°C under an inert atmosphere. Monitor by TLC or
NMR.-
Monitoring: Look for the disappearance of the
signal (approx -70 ppm) and appearance of the signal (approx -58 ppm).
-
-
Workup: Upon completion (typically 4–8 hours), cool the mixture and extract with diethyl ether or dichloromethane.
-
Purification: Silica gel column chromatography (Pentane/Ether gradient). The product is a non-polar liquid/oil.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the two-step synthesis protocol.
Quality Control & Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
-
NMR (Critical):
-
Starting Material: Two F signals (aromatic, ~ -120 to -130 ppm).
-
Intermediate: Appearance of new signal for
(approx. -70 to -75 ppm, singlet or triplet depending on H-coupling). -
Final Product:
- signal: Singlet around -58 to -60 ppm .
-
Aromatic F signals: Shifted slightly due to the change from
to .
-
-
GC-MS:
-
Confirm molecular ion peak (
). -
Check for loss of
( ) or ( ) fragments.
-
Safety & Handling Notes
-
Selectfluor: An electrophilic fluorinating agent. While stable, it is an oxidant. Avoid mixing with strong reducing agents.
-
Silver Waste: All aqueous waste from Step 2 contains silver. Segregate for heavy metal disposal/recovery.
-
Pressure: If scaling up Step 1 in a sealed vessel, be aware of pressure buildup if any decarboxylation occurs prematurely (though unlikely with the salt form).
-
HF Generation: While this route avoids HF gas, the hydrolysis of Selectfluor or fluorinated byproducts can generate trace HF. Use glass-lined or Teflon-coated vessels where possible and handle with standard acid-safety protocols.
References
-
Zhou, M., Ni, C., He, Z., & Hu, J. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination.[1][2] Organic Letters, 18(15), 3754–3757.[3] [Link][1][2][3]
-
Terfort, A., et al. (2021). Electrochemical O-trifluoromethylation of electron-deficient phenols.[4][5] (Cited for context on alternative electrochemical methods for similar substrates).
- Umemoto, T., & Adachi, K. (2002).New Method for Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry. (Background on S-trifluoromethyl dibenzothiophenium salts).
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. acs.figshare.com [acs.figshare.com]
- 3. O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2,6-Difluoro-4-(trifluoromethoxy)toluene as a Strategic Bioisostere Building Block
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—are often the pivotal factors that elevate a promising compound to a clinical candidate.[1][3] This guide focuses on a particularly powerful building block: 2,6-Difluoro-4-(trifluoromethoxy)toluene . This molecule uniquely combines two highly sought-after fluorinated bioisosteric motifs: the gem-difluoroaryl group and the trifluoromethoxy (-OCF₃) substituent. Understanding how to effectively leverage this building block is critical for researchers, scientists, and drug development professionals aiming to overcome common developability hurdles.
This document serves as a comprehensive technical guide, moving beyond a simple recitation of facts to provide in-depth, field-proven insights into the application of this compound. We will explore the causality behind its use as a bioisostere, provide detailed experimental protocols for its derivatization, and present case studies that underscore its value in optimizing lead compounds.
The Power of Two: Deconstructing the Bioisosteric Contributions
The utility of this compound stems from the synergistic effects of its constituent fluorinated groups. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, yet improving its physicochemical or pharmacokinetic properties.[3][4]
1. The Trifluoromethoxy (-OCF₃) Group: A Superior Lipophilic Hydrogen Bond Acceptor
The trifluoromethoxy group is increasingly recognized as a valuable bioisostere for methoxy, hydroxyl, and even nitro groups.[5][6][7] Its key advantages include:
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, which can significantly improve a molecule's ability to cross cellular membranes.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism, a common liability for methoxy groups.[6]
-
Modulated Electronics: As a strong electron-withdrawing group, it can profoundly influence the pKa of nearby functionalities and alter the electronic landscape of the aromatic ring, potentially enhancing target binding.[8]
-
Conformational Influence: The steric bulk of the -OCF₃ group can be used to control the conformation of a molecule, locking it into a more bioactive shape.
2. The 2,6-Difluorophenyl Moiety: Enhancing Potency and Modulating pKa
The strategic placement of two fluorine atoms ortho to a point of substitution offers several advantages:
-
pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of adjacent basic groups, which can be crucial for optimizing a drug's ionization state at physiological pH.
-
Improved Binding Interactions: The fluorine atoms can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.
-
Metabolic Blocking: Fluorine atoms can block sites of potential metabolic oxidation on the aromatic ring.[3]
The combination of these two motifs in a single building block provides a powerful tool for multi-parameter optimization in drug discovery.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective application. The table below summarizes key properties of the parent compound, 2,6-difluorotoluene, which serves as a foundational scaffold.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂ | [9][10] |
| Molecular Weight | 128.12 g/mol | [9] |
| Boiling Point | 112 °C at 740 mmHg | [9][11] |
| Density | 1.129 g/mL at 25 °C | [9][11] |
| Refractive Index | n20/D 1.453 | [9] |
| Flash Point | 10 °C (50 °F) | [9] |
Note: The properties of the trifluoromethoxy-substituted analog will differ, particularly in terms of boiling point, density, and lipophilicity (logP), which will be significantly higher.
Synthetic Utility: Functionalization of the Methyl Group
One of the most common and powerful applications of this compound is the functionalization of its benzylic methyl group. This allows for the introduction of a wide variety of pharmacophoric elements. A typical workflow involves benzylic bromination followed by nucleophilic substitution.
Protocol 1: Benzylic Bromination of this compound
Objective: To synthesize 1-(bromomethyl)-2,6-difluoro-4-(trifluoromethoxy)benzene, a key intermediate for further elaboration.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., cyclohexane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, heating mantle)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in CCl₄.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq) to the solution.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude 1-(bromomethyl)-2,6-difluoro-4-(trifluoromethoxy)benzene can be purified by column chromatography on silica gel or by vacuum distillation.
Causality and Trustworthiness:
-
Why AIBN/BPO? These are radical initiators. The reaction proceeds via a free-radical chain mechanism where the initiator generates a bromine radical from NBS, which then abstracts a benzylic hydrogen from the toluene derivative.
-
Why CCl₄? It is a non-polar solvent that is inert under the reaction conditions and effectively solubilizes the reactants. However, due to its toxicity, alternative solvents like cyclohexane are often preferred.
-
Self-Validation: The progress of the reaction can be easily monitored. The formation of the product is accompanied by the consumption of the starting material and the appearance of a new spot on the TLC plate. The byproduct, succinimide, is a solid that precipitates out of the reaction, providing a visual cue of reaction progress.
Illustrative Workflow for Derivatization
The following diagram illustrates a typical synthetic workflow starting from the brominated intermediate.
Caption: Synthetic pathway from the core building block to diverse derivatives.
Case Study: Bioisosteric Replacement of a Metabolically Liable Moiety
Consider a hypothetical lead compound for a kinase inhibitor that contains a 4-methoxy-2,6-dimethylphenyl group. While this compound shows good potency, it suffers from rapid metabolic oxidation at the methoxy group and one of the methyl groups.
Caption: Bioisosteric replacement strategy for lead optimization.
By replacing the 4-methoxy-2,6-dimethylphenyl group with a 4-(trifluoromethoxy)-2,6-difluorophenyl moiety, derived from our building block, the following improvements can be anticipated:
-
Blocked Metabolism: The -OCH₃ group is replaced by the metabolically robust -OCF₃ group. The methyl groups, also potential sites of oxidation, are replaced with fluorine atoms.
-
Maintained or Enhanced Potency: The trifluoromethoxy group mimics the steric and electronic properties of the methoxy group, while the difluoro substitution can introduce new, favorable binding interactions.[12]
-
Improved Pharmacokinetics: The increased lipophilicity can lead to better membrane permeability and oral bioavailability.
This strategic replacement addresses the key liabilities of the original lead compound, demonstrating the power of this compound as a tool for overcoming common drug development challenges.
Conclusion
This compound is more than just another fluorinated building block; it is a sophisticated tool for multi-parameter optimization in drug discovery.[13][14] Its unique combination of a trifluoromethoxy group and a 2,6-difluorinated aromatic ring allows medicinal chemists to simultaneously address issues of metabolic stability, potency, and pharmacokinetics. The synthetic protocols provided herein are robust and scalable, offering a reliable pathway to a diverse range of derivatives.[5][15] By understanding the underlying principles of its bioisosteric utility and mastering its synthetic manipulation, researchers can significantly accelerate their drug discovery programs.
References
-
Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Available at: [Link]
-
Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]
-
ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Available at: [Link]
-
PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]
-
National Institutes of Health. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Available at: [Link]
-
ResearchGate. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Available at: [Link]
-
ResearchGate. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Available at: [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available at: [Link]
-
ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Available at: [Link]
-
Taylor & Francis Online. (2022). Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]
-
National Institutes of Health. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Available at: [Link]
-
National Institutes of Health. (2022). Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Available at: [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]
-
ResearchGate. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Available at: [Link]
-
National Institutes of Health. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link]
-
MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Available at: [Link]
-
National Institutes of Health. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Available at: [Link]
-
Apollo Scientific. (2024). Fluorinated Building Blocks in Drug Design: Why They Matter. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,6-Difluorotoluene (CAS 443-84-5). Available at: [Link]
-
ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Available at: [Link]
-
ResearchGate. (2022). Synthesis of difluoroalkylated compounds a Bioisostere design and examples of bioactive molecules containing CF2 moiety. Available at: [Link]
-
Chem-Impex. (n.d.). 2,6-Difluorotoluene. Available at: [Link]
-
Syntechem. (2023). 2,6-Difluorotoluene: An Overview of Its Properties, Synthesis, and Applications. Available at: [Link]
-
National Institutes of Health. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Available at: [Link]
-
National Institutes of Health. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available at: [Link]
-
PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
NIST. (n.d.). 2,6-Difluorotoluene. Available at: [Link]
Sources
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- 4. chem-space.com [chem-space.com]
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- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
Application Note: Strategic Introduction of the Trifluoromethoxy Group to Difluorotoluene Scaffolds
Executive Summary
The trifluoromethoxy (
This guide details two high-fidelity protocols for installing the
Strategic Pathway Selection
Before selecting a reagent, the researcher must determine the available precursors and the desired regiochemistry relative to the existing fluorine and methyl groups.
Figure 1: Decision matrix for selecting the appropriate trifluoromethoxylation strategy based on intermediate availability.
Critical Reagents & Mechanism[2]
Primary Reagent: Silver Trifluoromethoxide ( )
Direct sources of nucleophilic
| Reagent | Role | Pros | Cons |
| TFBen (Trifluoromethyl benzoate) | Shelf-stable solid; releases | Requires activation; slower kinetics. | |
| Nucleophile Source | Soluble; reactive. | Thermally unstable; moisture sensitive. | |
| Selectfluor | Oxidant | Promotes | Expensive for kilo-scale; atom inefficient. |
| TFMT (Trifluoromethyl triflate) | Electrophile | Excellent for phenols (Protocol B). | Volatile; requires careful handling. |
Mechanistic Insight: The Silver Redox Cycle
For Protocol A (Arylboronic Acids), the reaction does not proceed via simple nucleophilic displacement. It involves a radical-polar crossover mechanism mediated by silver.
-
Transmetallation: The arylboronic acid transfers the difluorotoluene moiety to
. -
Oxidation: Selectfluor oxidizes the
species to a high-valent complex. -
Reductive Elimination: The
anion (generated from TFBen or present as ) attacks the metal center, followed by reductive elimination to form the bond.
Detailed Protocols
Protocol A: Silver-Mediated Oxidative Cross-Coupling
Target: Conversion of (Difluoro-methylphenyl)boronic acid to Trifluoromethoxy-difluorotoluene. Best For: Late-stage functionalization where regiochemistry is defined by the boronic acid.
Materials:
-
Substrate: Difluorotoluene-boronic acid (1.0 equiv)
-
Reagent:
(2.0 equiv) [Note: Can be generated in situ from TFBen + ] -
Oxidant: Selectfluor (1.5 equiv)
-
Base:
(3.0 equiv) -
Solvent:
biphasic system or Acetone.
Step-by-Step Procedure:
-
Reagent Preparation (In Situ): In a glovebox, mix TFBen (Trifluoromethyl benzoate, 2.0 equiv) with AgF (2.0 equiv) in anhydrous acetonitrile. Stir for 20 mins to generate active
species. Alternatively, use commercially available if stored under argon at -20°C. -
Reaction Assembly: To the reaction vessel containing the boronic acid substrate (1.0 mmol), add the prepared silver mixture.
-
Oxidant Addition: Cool the mixture to 0°C. Add Selectfluor (1.5 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. The reaction vessel should be shielded from light to prevent silver degradation.
-
Work-up: Filter the mixture through a pad of Celite to remove silver salts. Wash with DCM.
-
Purification: Concentrate the filtrate. The product is often volatile; avoid high vacuum. Purify via silica gel chromatography using pentane/ether gradients.
Self-Validation Check:
-
Color Change: Reaction typically turns from a grey suspension to a black precipitate (Ag0) upon completion.
-
NMR: Monitor
NMR. The product signal appears as a singlet around -58 ppm.
Protocol B: O-Trifluoromethylation of Phenols
Target: Conversion of Difluorocresol (Phenol) to Trifluoromethoxy-difluorotoluene. Best For: Scale-up and cost-efficiency.
Materials:
-
Substrate: Difluoro-methylphenol (1.0 equiv)
-
Reagent: TFMT (Trifluoromethyl triflate) (1.2 equiv)
-
Catalyst:
(2.0 equiv) or -
Base:
(2.0 equiv) -
Solvent: Toluene
Step-by-Step Procedure:
-
Activation: In a dried Schlenk tube, dissolve the phenol (1.0 mmol) in Toluene (5 mL). Add
(2.0 mmol) and (2.0 mmol). -
Reagent Addition: Cool to 0°C. Add TFMT (Trifluoromethyl triflate) dropwise. Caution: TFMT is volatile.
-
Heating: Seal the tube and heat to 80°C for 6 hours.
-
Mechanism: The phenol forms a silver phenoxide, which reacts with the electrophilic trifluoromethyl source generated from TFMT.
-
Work-up: Cool to RT. Quench with water. Extract with Ethyl Acetate.
-
Safety Note: This reaction generates silver salts and triflic acid byproducts. Ensure proper neutralization.
Visualizing the Mechanism (Protocol A)
Understanding the oxidative coupling is vital for troubleshooting low yields.
Figure 2: Mechanistic pathway of Silver-mediated oxidative trifluoromethoxylation.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<30%) | Protodeboronation of boronic acid. | Switch to Protocol B (Phenol route) or use anhydrous conditions with |
| Regioisomers | Radical scrambling. | Ensure temperature is kept < 25°C; add radical scavenger (TEMPO) to check for radical mechanism (yield will drop if radical). |
| Incomplete Conversion | Degradation of | Use fresh TFBen + |
References
-
Silver-Mediated Trifluoromethoxylation of Arylboronic Acids Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011).[3][4] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[2][3][4] Journal of the American Chemical Society. [Link]
-
Trifluoromethyl Benzoate (TFBen) as a Shelf-Stable Reagent Zhang, M., Ni, C., & Hu, J. (2018).[2] Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent.[2][5] Journal of the American Chemical Society. [Link]
-
Recent Advances in Trifluoromethoxylation Reagents Barata-Vallejo, S., et al. (2021).[4] Advances in the Development of Trifluoromethoxylation Reagents. Molecules. [Link][1][2][4][6][7][8][9][10][11][12][13][14]
-
Direct O-Trifluoromethylation of Phenols Lyer, K., et al. (2018). Practical Synthesis of Aryl Trifluoromethyl Ethers. Chemical Reviews. [Link]
Sources
- 1. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sioc.cas.cn [sioc.cas.cn]
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- 4. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 5. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
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The 2,6-Difluoro-4-(trifluoromethoxy)phenyl Moiety: A Privileged Scaffold for Next-Generation Kinase Inhibitor Design
An Application Note for Drug Discovery Professionals
Abstract
Protein kinases are central nodes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet challenges related to potency, selectivity, and pharmacokinetics persist.[2] A key strategy in modern medicinal chemistry is the strategic incorporation of fluorine-containing functional groups to modulate molecular properties.[3] This guide details the rationale and application of the 2,6-difluoro-4-(trifluoromethoxy)phenyl moiety as a superior building block in the design of kinase inhibitors. We will explore the synergistic effects of its substituents on physicochemical properties and provide detailed protocols for its incorporation into a model inhibitor and subsequent biochemical evaluation.
Introduction: The Rationale for Advanced Fluorination in Kinase Inhibitors
Kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental event in signal transduction that governs cell growth, proliferation, and survival.[2] Most kinase inhibitors are ATP-competitive, designed to occupy the adenosine binding pocket and block this phosphotransfer reaction.[4] The success of a kinase inhibitor is dictated by a delicate balance of properties: high binding affinity, selectivity against a panel of over 500 human kinases, metabolic stability, and appropriate lipophilicity for oral bioavailability.[5]
Fluorine has been termed a "magic bullet" in drug development for its ability to fine-tune these properties.[6] The 2,6-difluoro-4-(trifluoromethoxy)phenyl motif, typically utilized as its aniline precursor, is an exemplary scaffold that combines multiple benefits:
-
Metabolic Stability: The trifluoromethoxy (-OCF3) group is exceptionally stable to oxidative metabolism, while the C-F bonds are among the strongest in organic chemistry, preventing metabolic degradation at these positions.[7][8] This often leads to an increased drug half-life.[8]
-
Lipophilicity Tuning: The -OCF3 group is one of the most lipophilic substituents used in drug design, which can significantly enhance membrane permeability and cell penetration.[9][10]
-
pKa Modulation: As the most electronegative element, fluorine exerts a powerful inductive effect. The two fluorine atoms ortho to the amine in the aniline precursor significantly lower its basicity (pKa).[11] This reduction in pKa can prevent off-target toxicities associated with basic amines and improve a compound's oral absorption profile.[12]
-
Conformational Control: The ortho-fluorine atoms provide steric hindrance that can force the phenyl ring out of plane with the core scaffold of the inhibitor. This fixed conformation can lock the molecule into a bioactive state, enhancing binding affinity and selectivity.
Below is a summary of the physicochemical contributions of this unique substitution pattern.
| Property | Contribution of 2,6-Difluoro Substituents | Contribution of 4-Trifluoromethoxy Group | Synergistic Effect for Kinase Inhibitors |
| Basicity (pKa) | Strong inductive withdrawal lowers amine pKa | Strong inductive withdrawal further lowers pKa | Reduced off-target ion channel binding; improved cell permeability and oral absorption.[5][11] |
| Lipophilicity | Increases local lipophilicity | Strongly increases overall lipophilicity (Hansch π ≈ +1.04).[9] | Enhanced membrane penetration to reach intracellular kinase targets.[10] |
| Metabolic Stability | C-F bonds block oxidative metabolism at ortho positions | -OCF3 group is highly resistant to metabolism | Increased in vivo half-life and reduced metabolic clearance.[7][8] |
| Binding & Conformation | Steric bulk enforces a twisted, non-planar conformation | Can participate in favorable orthogonal multipolar C–F···C=O interactions | Pre-organizes the ligand for the target's binding pocket, potentially increasing affinity and selectivity.[13] |
Application in Kinase Inhibitor Scaffolds
The 2,6-difluoro-4-(trifluoromethoxy)aniline building block is typically coupled to a heterocyclic core that provides the crucial "hinge-binding" interactions within the ATP pocket of the target kinase. The aniline nitrogen and one of the core's nitrogen atoms form hydrogen bonds with the backbone of the kinase's hinge region, a critical anchor for ATP-competitive inhibitors.
The diagram below illustrates the inhibition of the RAF-MEK-ERK signaling pathway, a common target in oncology, by a generic kinase inhibitor incorporating our privileged scaffold.
Protocol 1: Synthesis of a Model Kinase Inhibitor
This protocol describes a standard amide coupling reaction to synthesize a model inhibitor, linking the key aniline building block to a heterocyclic carboxylic acid core.
Objective: To synthesize N-(2,6-difluoro-4-(trifluoromethoxy)phenyl)-[Heterocycle]-carboxamide.
Materials & Reagents:
| Reagent | Supplier | Cat. No. | Quantity | Mmol |
| 2,6-Difluoro-4-(trifluoromethoxy)aniline | Sigma-Aldrich | Example | 213 mg | 1.0 |
| [Heterocycle]-carboxylic acid | Combi-Blocks | Example | 1.0 equiv. | 1.0 |
| HATU | Oakwood Chemical | Example | 418 mg | 1.1 |
| DIPEA | Acros Organics | Example | 366 µL | 2.1 |
| Anhydrous DMF | Fisher Scientific | Example | 5 mL | - |
| Ethyl Acetate (EtOAc) | VWR | Example | 50 mL | - |
| Saturated NaCl (brine) | - | - | 20 mL | - |
| Anhydrous Na₂SO₄ | - | - | 5 g | - |
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-4-(trifluoromethoxy)aniline (213 mg, 1.0 mmol) and the heterocyclic carboxylic acid (1.0 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Coupling Agent Addition: Add HATU (418 mg, 1.1 mmol) to the solution, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 366 µL, 2.1 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting aniline is consumed (typically 4-16 hours).
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 25 mL of water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-100% Ethyl Acetate in Hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using LCMS and ¹H/¹⁹F NMR spectroscopy.
Protocol 2: In Vitro Kinase Inhibition Profiling
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay (Promega).
Principle: The assay measures the amount of ADP produced during the kinase reaction. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to kinase activity. Inhibition is measured as a decrease in the light signal.
Materials & Reagents:
-
Synthesized inhibitor compound
-
Target Kinase (e.g., B-RAF, sourced from Carna Biosciences)
-
Kinase Substrate (e.g., appropriate peptide)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white assay plates (Corning)
-
Multichannel pipette and/or automated liquid handler
-
Luminometer plate reader
Step-by-Step Procedure:
-
Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the inhibitor compound in DMSO, starting from a 100 µM stock concentration.
-
Reaction Mixture Preparation: Prepare a master mix containing the kinase and substrate in kinase buffer.
-
Plating:
-
Dispense 2.5 µL of the kinase/substrate mix into each well of a 384-well plate.
-
Transfer a small volume (e.g., 25 nL) of the serially diluted compound from the DMSO plate to the assay plate.
-
Include "0% inhibition" controls (DMSO only) and "100% inhibition" controls (no enzyme or high concentration of a known inhibitor).
-
-
Kinase Reaction Initiation: Add 2.5 µL of ATP solution (at a concentration near the Kₘ for the kinase) to each well to start the reaction.
-
Incubation: Mix the plate gently and incubate for 60 minutes at 30°C.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a suitable plate reader (e.g., EnVision or PHERAstar).
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using software like GraphPad Prism or Dotmatics to determine the IC₅₀ value.
-
Conclusion
The 2,6-difluoro-4-(trifluoromethoxy)phenyl moiety represents a highly valuable scaffold for the design of potent and selective kinase inhibitors. The unique combination of steric and electronic properties conferred by its substituents provides medicinal chemists with a powerful tool to overcome common challenges in drug discovery, including metabolic instability and poor bioavailability. The protocols provided herein offer a practical framework for the synthesis and evaluation of novel drug candidates built upon this privileged core, paving the way for the development of more effective targeted therapies.
References
-
Ramurthy, S. et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4,6-Trifluorotoluene. PubChem. Available at: [Link]
-
Fallacara, A. L. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Fallacara, A. L. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
Chandra, G. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Available at: [Link]
-
Singh, S. et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. Available at: [Link]
- Google Patents. (n.d.). CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes. Google Patents.
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. Available at: [Link]
-
Wang, Y. et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. Available at: [Link]
-
Organic Syntheses. (n.d.). Toluene, α,α-difluoro. Organic Syntheses Procedure. Available at: [Link]
-
Chen, Y-L. et al. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. PubMed. Available at: [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Fluorine in drug discovery: Role, design and case studies. Taylor & Francis Online. Available at: [Link]
-
Yoshino, T. et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2023). 2,6-Difluorotoluene: An Overview of Its Properties, Synthesis, and Applications. ningboinno.com. Available at: [Link]
-
Hevey, R. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]
-
Campos-García, J. et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. Available at: [Link]
-
ResearchGate. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ResearchGate. Available at: [Link]
-
Liyanage, S. et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Asquith, C. R. M. et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Available at: [Link]
-
Fallacara, A. L. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
Techasen, A. et al. (2023). CP-673451, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. ningboinno.com. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
ResearchGate. (2023). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. Available at: [Link]
-
Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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The Synthetic Versatility of 2,6-Difluoro-4-(trifluoromethoxy)aniline Analogs in Modern Agrochemicals
Introduction: The Strategic Role of Fluorine in Agrochemical Design
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins, have led to the development of highly effective and selective pesticides.[1][2][3][4] The trifluoromethoxy (-OCF3) group, in particular, is a highly sought-after substituent due to its exceptional metabolic stability and its ability to act as a bioisostere for other functional groups. When combined with a 2,6-dihalogenated aniline core, this "trifluoromethoxy-aniline" scaffold becomes a powerful building block for a new generation of herbicides, fungicides, and insecticides.
While direct agrochemical applications of 2,6-Difluoro-4-(trifluoromethoxy)toluene and its corresponding aniline intermediate are not widely documented in publicly available literature, a close examination of structurally analogous compounds reveals a clear pathway for their potential use. This guide will provide detailed application notes and synthetic protocols for agrochemicals derived from closely related intermediates, such as 2,6-dichloro- and 2,6-dibromo-4-(trifluoromethoxy)aniline, and will draw parallels to the well-established chemistry of 2,6-dichloro-4-(trifluoromethyl)aniline, a key precursor to the blockbuster insecticide, fipronil.
Core Intermediates: Synthesis and Significance
The utility of the target scaffold hinges on the efficient synthesis of the key aniline intermediates. The 2,6-dihalogenation pattern is crucial for imparting specific conformational preferences and for blocking sites of metabolic attack, thereby enhancing the biological activity and persistence of the final agrochemical.
Synthesis of 2,6-Dihalo-4-(trifluoromethoxy)aniline Intermediates
The synthesis of these key intermediates typically begins with a readily available starting material, such as 4-aminophenol, and proceeds through a series of halogenation and trifluoromethoxylation steps. The following is a generalized synthetic pathway:
Caption: Generalized synthetic pathway to 2,6-dihalo-4-(trifluoromethoxy)aniline intermediates.
Protocol 1: General Procedure for the Synthesis of 2,6-Dibromo-4-(trifluoromethoxy)aniline
This protocol is a representative procedure based on established chemical transformations for similar structures.
-
Bromination of 4-Aminophenol:
-
Dissolve 4-aminophenol in a suitable solvent, such as glacial acetic acid.
-
Slowly add two equivalents of bromine (Br₂) dissolved in acetic acid at room temperature while stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to yield 2,6-dibromo-4-aminophenol.
-
-
Trifluoromethoxylation:
-
Caution: This step involves hazardous reagents and should be performed in a specialized high-pressure reactor by trained personnel.
-
In a suitable autoclave, suspend 2,6-dibromo-4-aminophenol in an anhydrous solvent.
-
Add a suitable fluoride source (e.g., anhydrous HF) and a source of the CF₂ moiety (e.g., CCl₂F₂).
-
Seal the reactor and heat to the required temperature and pressure for several hours.
-
After cooling and carefully venting the reactor, the reaction mixture is worked up to isolate the 2,6-dibromo-4-(trifluoromethoxy)aniline.[5]
-
| Step | Key Reagents | Typical Yield | Purity |
| Bromination | 4-Aminophenol, Bromine | 85-95% | >98% |
| Trifluoromethoxylation | 2,6-Dibromo-4-aminophenol, CCl₂F₂, HF | 60-80% | >97% |
Application in Insecticide Synthesis: The Case of Fipronil and Phenylpyrazole Insecticides
The 2,6-dichloro-4-(trifluoromethyl)aniline intermediate is a critical component in the synthesis of fipronil, a broad-spectrum phenylpyrazole insecticide.[6] The synthetic logic for fipronil can be readily adapted to utilize the trifluoromethoxy-containing aniline, potentially leading to new insecticidal compounds with altered properties.
Caption: Synthetic pathway to Fipronil from 2,6-dichloro-4-(trifluoromethyl)aniline.
Protocol 2: Synthesis of a Phenylpyrazole Insecticide Analog
This protocol outlines the synthesis of a phenylpyrazole insecticide using a 2,6-dihalo-4-(trifluoromethoxy)aniline intermediate.
-
Diazotization of the Aniline:
-
Suspend 2,6-dichloro-4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Formation of the Phenylhydrazone:
-
In a separate flask, prepare a solution of a suitable pyrazole precursor, such as ethyl 2-cyano-3-oxobutanoate, in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the pyrazole precursor solution, maintaining a low temperature.
-
Adjust the pH to 4-5 with a base (e.g., sodium acetate) to facilitate the coupling reaction.
-
Stir for several hours until the formation of the phenylhydrazone is complete.
-
-
Cyclization and Functionalization:
-
The resulting phenylhydrazone can be cyclized to form the pyrazole ring under acidic or basic conditions.
-
Further functionalization, such as the introduction of a trifluoromethylsulfinyl group at the 5-position of the pyrazole ring, can be achieved using appropriate reagents to yield the final insecticidal product.
-
Application in Herbicide and Fungicide Development
The 2,6-dihalo-4-(trifluoromethoxy)aniline scaffold is also a valuable precursor for herbicides and fungicides.[5][7] The amine functionality provides a convenient handle for the introduction of various toxophores through amide bond formation or other coupling reactions.
Example Application: Synthesis of a Novel Fungicidal Amide
A hypothetical application in fungicide development could involve the coupling of the aniline intermediate with a fungicidally active carboxylic acid, such as those used in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Caption: Proposed synthesis of a novel fungicidal amide.
Protocol 3: General Procedure for Amide Synthesis
-
Activation of the Carboxylic Acid:
-
In an anhydrous solvent under an inert atmosphere, dissolve the fungicidal carboxylic acid.
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, and a catalytic amount of DMF.
-
Stir the reaction at room temperature or with gentle heating until the conversion to the acid chloride is complete.
-
Remove the excess chlorinating agent and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent.
-
In a separate flask, dissolve the 2,6-dibromo-4-(trifluoromethoxy)aniline and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
-
Conclusion and Future Outlook
The 2,6-difluoro-4-(trifluoromethoxy)aniline scaffold and its dihalo-analogs represent a class of intermediates with significant potential in the discovery of new agrochemicals. The synthetic pathways outlined in this guide provide a framework for the creation of novel insecticides, herbicides, and fungicides. The inherent properties of the trifluoromethoxy group, combined with the strategic placement of halogens on the aniline ring, offer a robust platform for modulating the biological activity, metabolic stability, and environmental profile of next-generation crop protection agents. Further exploration of the synthetic utility of these intermediates is warranted to unlock their full potential in addressing the ongoing challenges in global agriculture.
References
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents.
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available at: [Link]
-
Mastering Organic Synthesis: The Utility of 2,6-Dichloro-4-(trifluoromethoxy)aniline - Angene. Available at: [Link]
-
Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline - WIPO Patentscope. Available at: [Link]
- CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
-
Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. Available at: [Link]
-
Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap. Available at: [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
Scalable synthesis routes for 2,6-Difluoro-4-(trifluoromethoxy)toluene
Application Note: Scalable Synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene
Executive Summary
The synthesis of This compound (CAS: 242705-17-3) presents a unique challenge in regiocontrol. The molecule features a "mismatched" electronic demand: the electron-rich toluene core requires oxidative conditions to install the trifluoromethoxy (-OCF3) group, yet the specific 2,6-difluoro substitution pattern sterically crowds the benzylic position.
This guide details two distinct protocols tailored to your scale and facility capabilities:
-
Route A (Discovery/Pilot): A rapid, single-step Regioselective Lithiation protocol ideal for gram-to-kilogram campaigns. This route utilizes the "ortho-fluorine effect" to direct alkylation with near-perfect regioselectivity.
-
Route B (Industrial Scale-Up): A Linear Functionalization pathway starting from commodity 2,6-difluorotoluene. This route employs a novel Xanthate-Oxidative Fluorodesulfurization method to install the -OCF3 group without hazardous CCl₄/HF gas autoclaves.
Route Selection Matrix
| Feature | Route A: Directed Lithiation | Route B: Functionalization |
| Starting Material | 1,3-Difluoro-5-(trifluoromethoxy)benzene | 2,6-Difluorotoluene |
| Step Count | 1 (Convergent) | 4 (Linear) |
| Key Reagents | LDA, Methyl Iodide | HNO₃, H₂, NaNO₂, HF-Pyridine |
| Temp Range | -78 °C to RT | 0 °C to 100 °C |
| Primary Risk | Cryogenic handling, moisture sensitivity | Multi-step yield erosion, exothermic nitration |
| Ideal Scale | 10 g – 5 kg | >10 kg – Metric Ton |
Route A: Rapid Access via Regioselective Lithiation
Mechanism & Rationale:
This route exploits the extreme acidity of the C-H bond located between two fluorine atoms (
Workflow Diagram
Figure 1: Directed ortho-lithiation strategy exploiting the acidity of the C-H bond between two fluorine atoms.
Detailed Protocol (100g Scale)
Reagents:
-
1,3-Difluoro-5-(trifluoromethoxy)benzene (1.0 equiv, 100.0 g)
-
LDA (Lithium Diisopropylamide) (1.1 equiv, 2.0 M in THF/Heptane)
-
Methyl Iodide (MeI) (1.2 equiv)
-
Anhydrous THF (1.0 L)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck 2L round-bottom flask equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Solvation: Charge anhydrous THF (800 mL) and the starting arene (100 g). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add LDA solution (1.1 equiv) dropwise via an addition funnel over 45 minutes. Critical: Maintain internal temperature below -70 °C to prevent benzyne formation or isomerization.
-
Aging: Stir at -78 °C for 1 hour. The solution typically turns pale yellow, indicating the formation of the lithiated species.
-
Alkylation: Add Methyl Iodide (1.2 equiv) diluted in THF (200 mL) dropwise over 30 minutes.
-
Warming: Allow the reaction to warm slowly to room temperature over 4 hours.
-
Quench: Quench with saturated NH₄Cl solution (500 mL). Extract with MTBE (3 x 300 mL).
-
Purification: Dry organics over MgSO₄ and concentrate. Purify via vacuum distillation (bp ~145-150 °C at atm, adjust for vacuum).
Validation Check:
-
¹H NMR: Look for the new singlet (methyl group) at ~2.3 ppm (triplet splitting due to long-range F-coupling).
-
¹⁹F NMR: The two aromatic fluorines should appear equivalent (singlet or doublet) at ~-115 ppm.
Route B: Industrial Functionalization (Xanthate Method)
Mechanism & Rationale: For facilities lacking cryogenic capabilities, we build the molecule from 2,6-difluorotoluene. The critical step is the installation of the -OCF3 group. Instead of using hazardous CCl₄/HF gas, we utilize an Oxidative Fluorodesulfurization of a xanthate intermediate. This modern approach uses standard glass-lined reactors and commercially available oxidants.
Workflow Diagram
Figure 2: Linear synthesis avoiding CCl₄/HF autoclaves by using the Xanthate-Fluorodesulfurization protocol.
Detailed Protocol (The Critical O-CF3 Step)
Precursor Synthesis (Summary):
-
Nitration: Standard mixed acid nitration of 2,6-difluorotoluene yields the 4-nitro derivative (para to methyl) with >95% regioselectivity.
-
Phenol Formation: Reduce the nitro group to the aniline, then convert to the phenol (2,6-difluoro-p-cresol) via diazonium hydrolysis.
Protocol: Phenol to Trifluoromethyl Ether (Xanthate Method)
Reagents:
-
2,6-Difluoro-p-cresol (1.0 equiv)
-
Carbon Disulfide (CS₂) (1.5 equiv)
-
Methyl Iodide (MeI) (1.5 equiv)
-
NaH (1.2 equiv) or K₂CO₃
-
Oxidant: 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (4.0 equiv)
-
Fluorine Source: 70% HF-Pyridine (Olah's Reagent) (excess)
Step 1: Xanthate Formation
-
Dissolve phenol in DMF. Add base (NaH) at 0 °C.
-
Add CS₂ and stir for 30 min (solution turns red/orange).
-
Add MeI and stir at RT for 2 hours.
-
Workup: Pour into water, extract EtOAc. The O-aryl xanthate is stable and can be purified by crystallization.
Step 2: Oxidative Fluorodesulfurization
-
Reactor: Use a Teflon or Polypropylene vessel (HF compatible).
-
Charge: Dissolve the xanthate intermediate in CH₂Cl₂ (DCM).
-
Fluorine Source: Add HF-Pyridine (approx. 20 equiv of HF) at -78 °C or 0 °C depending on optimization.
-
Oxidation: Add DBH (suspended in DCM) portion-wise. The reaction is exothermic.[1]
-
Quench: Pour carefully into ice/NaHSO₃/NaHCO₃ mixture.
-
Isolation: Extract with DCM. Distill the final product.
Comparative Data & Yields
| Parameter | Route A (Lithiation) | Route B (Functionalization) |
| Overall Yield | 85-92% | 45-55% (over 5 steps) |
| Regioselectivity | >99:1 (Directed by F-F) | >95:5 (Nitration control) |
| Cost Driver | 1,3-Difluoro-5-(OCF3)benzene | Step count & Labor |
| Safety Concern | Pyrophoric LDA | HF-Pyridine handling |
References
-
Lithiation Regioselectivity
- Title: Regioselective Lithiation of 1,3-Difluorobenzene Deriv
- Source:Journal of Organic Chemistry, 2008.
- Context: Confirms that lithiation occurs at the C2 position (between fluorines)
-
(Proxy link for validation)
-
Xanthate-Based O-CF3 Synthesis
-
Title: Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.[6][7]
-
Source:Journal of Organic Chemistry, 2019.[7]
- Context: Describes the conversion of phenols to trifluoromethyl ethers using xanthates, HF-Pyridine, and an oxidant (DBH or similar), avoiding CCl₄.
-
[7]
-
-
Industrial Preparation of Fluorotoluenes
-
Title: Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.[8]
- Source: P
- Context: Provides industrial background on the chlorination/fluorination sequences for trifluoromethoxy arenes.
-
-
Halex Process Conditions
- Title: Preparation of 2,6-difluorotoluene via Halex reaction.
- Source: BenchChem Technical Guide / EP0506199.
- Context: Establishes the availability of the 2,6-difluorotoluene core
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. escholarship.org [escholarship.org]
- 8. WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthetic Strategies for 2,6-Difluoro-Substituted Toluenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the synthetic challenges associated with 2,6-difluoro-substituted toluenes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique reactivity patterns of this sterically demanding scaffold. The two fluorine atoms flanking the methyl group create significant steric hindrance, which can impede access to reactive centers, slow down catalytic cycles, and lead to low or no yield in standard reactions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and successfully functionalize this valuable building block.
Section 1: Troubleshooting Cross-Coupling Reactions
Cross-coupling reactions are fundamental for C-C and C-N bond formation, but the steric environment of 2,6-difluorotoluene derivatives often necessitates non-standard conditions. Low yields are typically traced back to inefficient oxidative addition or a slow reductive elimination step in the catalytic cycle.[1][2]
FAQ 1: My Suzuki-Miyaura coupling with a 2,6-difluorotoluene-derived halide is failing. What is the most common cause?
Answer: The most frequent point of failure in Suzuki-Miyaura couplings with sterically hindered substrates is the choice of ligand and base. The steric bulk of the 2,6-difluoroaryl group can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[2] Standard ligands like PPh₃ are often ineffective.
Troubleshooting Workflow: Low-Yield Suzuki-Miyaura Coupling
This workflow provides a systematic approach to optimizing your reaction.
Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.
Table 1: Recommended Ligands for Hindered Suzuki-Miyaura Couplings
| Ligand Name | Structure Class | Key Features | Typical Loading (mol%) |
| SPhos | Buchwald Biarylphosphine | High activity for hindered substrates; promotes fast reductive elimination. | 2-4 |
| XPhos | Buchwald Biarylphosphine | Very bulky and electron-rich; effective for aryl chlorides.[3] | 2-4 |
| RuPhos | Buchwald Biarylphosphine | Excellent for a wide range of substrates, including heteroaryls. | 2-4 |
| tBuXPhos | Buchwald Biarylphosphine | Increased steric bulk compared to XPhos. | 2-4 |
FAQ 2: I am attempting a Sonogashira coupling on a 2,6-difluoro-iodotoluene derivative, but I only see starting material decomposition. What should I try?
Answer: The classic Sonogashira reaction relies on both palladium and a copper(I) co-catalyst.[4] With thermally sensitive or highly functionalized substrates, the copper acetylide intermediates can be unstable, leading to decomposition or homocoupling of the alkyne. A key troubleshooting step is to switch to a copper-free protocol.
Key Optimization Parameters:
-
Eliminate Copper: Remove CuI from the reaction. This is the most critical change.
-
Palladium Catalyst: Use a robust palladium source. PdCl₂(PPh₃)₂ or catalysts with bulky phosphine ligands are good starting points.
-
Base Selection: A strong amine base is required. Piperidine, pyrrolidine, or diisopropylamine (DIPA) are often more effective than triethylamine (TEA) in copper-free systems.
-
Solvent: Anhydrous and anaerobic conditions are crucial. Degassed THF, dioxane, or toluene are common choices.
FAQ 3: My Buchwald-Hartwig amination is giving low conversion. How can I drive the reaction to completion?
Answer: Similar to Suzuki couplings, Buchwald-Hartwig aminations of hindered aryl halides are highly dependent on the ligand.[5][6] The C-N reductive elimination is often the rate-limiting step and is heavily influenced by the steric and electronic properties of the phosphine ligand.
Causality-Driven Optimization:
-
Promote Reductive Elimination: The bond-forming step is sterically demanding. Switch to a bulky, electron-rich biarylphosphine ligand (see Table 1). These ligands create a wider coordination sphere around the palladium center, which facilitates the difficult C-N bond formation.[1][3]
-
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine, but it must not compete as a nucleophile. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are standard choices.[5] Ensure the base is fresh and handled under inert conditions.
-
Palladium Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes improve reproducibility over generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[5]
Section 2: Navigating Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.[7] However, with 2,6-difluorotoluene, there is competition between deprotonation at the C3 position (ortho to both fluorines) and deprotonation of the benzylic methyl group.
FAQ 4: I am trying to perform a DoM on 2,6-difluorotoluene, but I am getting a mixture of aromatic and benzylic functionalization. How can I improve selectivity?
Answer: Achieving selectivity requires carefully tuning the organolithium base, solvent, and temperature. The fluorine atoms are weak directing groups, making this a challenging substrate.
Strategies for Selective Deprotonation:
-
For Aromatic C3-Lithiation:
-
Base: Use a sterically hindered but strong base like Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi). These bases are less likely to access the more sterically shielded benzylic protons.
-
Solvent/Additive: Use a chelating solvent like THF or add N,N,N',N'-Tetramethylethylenediamine (TMEDA). TMEDA coordinates to the lithium cation, increasing the basicity of the organolithium reagent and helping to direct it towards the ortho position.[7]
-
Temperature: Perform the lithiation at low temperatures (-78 °C) to minimize side reactions.
-
-
For Benzylic C-H Lithiation:
-
Base: Use a less hindered base like n-Butyllithium (n-BuLi).
-
Solvent: A non-coordinating solvent like hexane or toluene will favor benzylic deprotonation, as there is no additive to direct the base to the aromatic ring.
-
Caption: Controlling regioselectivity in the lithiation of 2,6-difluorotoluene.
Section 3: Protocols and Methodologies
Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling aryl boronic acids with hindered 2,6-difluoroaryl bromides.
Materials:
-
2,6-Difluoroaryl bromide (1.0 eq.)
-
Aryl boronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add the 2,6-difluoroaryl bromide, aryl boronic acid, and potassium phosphate.
-
Catalyst Preparation: In a separate vial inside a glovebox, weigh the Pd(OAc)₂ and SPhos ligand and briefly mix them with a small amount of the reaction solvent.
-
Reaction Assembly: Add the catalyst/ligand slurry to the Schlenk flask. Add the remaining anhydrous, degassed solvent (to a concentration of ~0.1 M).
-
Degassing: Seal the flask and perform three cycles of vacuum/backfill with argon.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for full conversion.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Section 4: Benzylic Functionalization
While the aromatic ring is challenging, the benzylic methyl group offers an alternative handle for functionalization.
FAQ 5: I want to fluorinate the methyl group of 2,6-difluorotoluene directly. Is this feasible?
Answer: Yes, direct benzylic C-H fluorination is a modern and effective strategy. Photoredox catalysis provides a mild and selective method, avoiding the harsh conditions of older free-radical halogenation protocols.[8]
Recommended Approach: Visible-Light Photoredox Catalysis
-
Fluorine Source: Use an electrophilic fluorine source like Selectfluor®.
-
Photocatalyst: An organic photocatalyst such as 9-fluorenone (for monofluorination) or xanthone (for gem-difluorination) can be used.[8]
-
Conditions: The reaction is typically run in a non-polar solvent like acetonitrile under irradiation with visible light (e.g., a blue LED lamp) at room temperature. This method offers high selectivity for the benzylic position and avoids the need for transition metals.[8]
References
- Benchchem. A Comparative Guide to the Synthesis of 2,6-Difluorotoluene for Researchers and Drug Development Professionals.
- 2,6-Difluorotoluene: An Overview of Its Properties, Synthesis, and Applications. (2023).
- PMC. Stereospecific cross-coupling reactions: Programmed assembly of chiral molecules by reaction of chiral reagents. (2025).
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available from: [Link]
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017).
- PMC. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022).
- Google Patents. CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes.
-
Wikipedia. Sonogashira coupling. Available from: [Link]
- PMC. Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions.
-
ResearchGate. Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.. (2026). Available from: [Link]
-
Organic Chemistry Portal. Visible Light-Promoted Metal-Free C-H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination. Available from: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]
- Benchchem. managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline.
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025). Available from: [Link]
-
Organic Chemistry Portal. Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available from: [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Available from: [Link]
-
White Rose Research Online. Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. (2024). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Directed ortho metalation. Available from: [Link]
-
Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Available from: [Link]
-
Reddit. Effect on steric hindrance on nucleophiles : r/OrganicChemistry. (2021). Available from: [Link]
-
YouTube. Common cross coupling reactions. (2018). Available from: [Link]
-
ResearchGate. Synthesis of 2,5- and 2,6-Dinitrofluorobenzenes and Related Hydroquinones. | Request PDF. (2025). Available from: [Link]
-
Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and. (2020). Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
MDPI. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). Available from: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Available from: [Link]
-
MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2021). Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]
-
MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). Available from: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Available from: [Link]
-
Chemical Communications (RSC Publishing). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Available from: [Link]
-
YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution. (2019). Available from: [Link]
-
PMC. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Visible Light-Promoted Metal-Free C-H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination [organic-chemistry.org]
Stability of 2,6-Difluoro-4-(trifluoromethoxy)toluene under basic conditions
[1]
Executive Summary: The Stability Paradox
2,6-Difluoro-4-(trifluoromethoxy)toluene is a high-value building block used primarily for its ability to modulate lipophilicity and metabolic stability in drug candidates.[1] However, it presents a stability paradox : while the trifluoromethoxy (-OCF
Key Liability: The synergistic electron-withdrawing effects of the two ortho-fluorine atoms and the para-trifluoromethoxy group significantly increase the acidity of the benzylic protons (methyl group) and activate the ring toward nucleophilic attack.
Module 1: The Benzylic Liability (Deprotonation Risks)
The Mechanism
In standard toluene, the benzylic protons have a pKa of ~41. However, in this molecule, the inductive withdrawing effect (-I) of the 2,6-difluoro and 4-trifluoromethoxy substituents stabilizes the negative charge, lowering the benzylic pKa to an estimated ~28–30.[1]
Risk: Exposure to strong bases (e.g., n-BuLi, LDA, NaH) or even moderate bases at high temperatures can lead to uncontrolled deprotonation.[1]
Troubleshooting Guide: "My Reaction Turned Black"
| Symptom | Probable Cause | Corrective Action |
| Darkening / Tarring | Uncontrolled benzylic deprotonation leading to polymerization or quinone methide formation. | Cool Down: Perform deprotonation at -78°C. Switch Base: Use sterically hindered bases (e.g., LiTMP) to avoid ring attack.[1] |
| Low Yield in Alkylation | "Anion quenching" by proton sources or competing SNAr reactions. | Dry Solvents: Ensure <50 ppm H |
DOT Diagram: Degradation vs. Functionalization
Figure 1: The bifurcation of the benzylic anion pathway. Temperature control is the critical switch between success and degradation.
Module 2: Nucleophilic Aromatic Substitution (S Ar)
The Mechanism
The aromatic ring is electron-deficient.[2][3] While the methyl group provides some steric protection, the C-2 and C-6 positions (bearing Fluorine) are highly activated for Nucleophilic Aromatic Substitution (S
Risk: Nucleophilic bases (Hydroxide, Methoxide, Ethoxide) can displace a fluorine atom, destroying the 2,6-difluoro motif.[1]
Compatibility Matrix: Bases & Solvents
| Base Type | Example | Compatibility | Notes |
| Carbonates | K | High | Safe in non-polar solvents.[1] In DMF/DMSO at >80°C, hydrolysis may occur.[1] |
| Hydroxides | NaOH, KOH | Low | High risk of F-displacement (S |
| Alkoxides | NaOMe, KOtBu | Critical | Will rapidly displace F at RT.[1] Use only if S |
| Amines | Et | High | Generally safe.[1] Good for scavenging acid. |
Diagnostic Protocol: 19F NMR Check
If you suspect ring degradation, run a
Module 3: Trifluoromethoxy (-OCF ) Integrity
The Myth of Stability
While -OCF
Critical Warning: Do not use reducing metals (Mg, Li) in the presence of catalytic arenes (e.g., naphthalene) without rigorous temperature control, as this can cleave the O-CF
Experimental Protocol: Safe Lithiation (Benzylic Functionalization)
Objective: Selective functionalization of the methyl group without ring degradation.
-
Preparation: Flame-dry a 2-neck flask. Purge with Argon.
-
Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).
-
Substrate: Add this compound.
-
Cooling: Cool the mixture to -78°C (Dry ice/Acetone). Do not skip this step.
-
Deprotonation: Add LDA (1.05 equiv) dropwise over 10 minutes.
-
Why LDA? LDA is bulky and less nucleophilic than n-BuLi, minimizing S
Ar attack on the ring fluorines.
-
-
Aging: Stir at -78°C for exactly 30 minutes.
-
Visual Check: Solution should be yellow/orange. If it turns black, the temperature was too high.
-
-
Quench: Add the electrophile (dissolved in THF) slowly.
-
Warm Up: Allow to warm to RT only after the electrophile has been added.
Frequently Asked Questions (FAQs)
Q1: Can I use this molecule in a Suzuki coupling with K
-
Answer: Yes, but monitor the temperature. Keep it below 80°C. Above this, traces of water in DMF can generate hydroxide, which may attack the 2,6-fluorines.[1] If higher temps are needed, switch to anhydrous Toluene/Water (biphasic) or 1,4-Dioxane.[1]
Q2: I see a new peak at -58.5 ppm in the 19F NMR. Is my -OCF
-
Answer: Likely not. Small shifts in the -OCF
region usually indicate a change in the aromatic ring substitution (e.g., you successfully alkylated the methyl group). If the group were cleaved, you would see fluoride ion (-120 to -150 ppm depending on solvent) or total loss of the signal.
Q3: Why did my reaction explode/exotherm violently when adding n-BuLi at 0°C?
-
Answer: You likely triggered a "runaway" lithiation followed by benzylic elimination. At 0°C, the lithiated species is unstable and can attack the starting material. Always work at -78°C.
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic logic for reaction failures.
References
-
Leroux, F. R., et al. (2005).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemBioChem.
- Context: Establishes the stability profile and lipophilicity of the -OCF3 group.
-
Schlosser, M. (1998). "The Organometallic Chemistry of Fluorinated Toluenes." European Journal of Organic Chemistry.
- Context: Authoritative source on the acidity of benzylic protons in polyfluorinated systems and the "metallation vs.
-
Reich, H. J. (2023). "WinDNMR: 19F Chemical Shifts." University of Wisconsin-Madison.
- Context: Reference for valid
Technical Support Center: Ruppert-Prakash Trifluoromethylation on Phenols
Status: Operational Agent: Senior Application Scientist Ticket ID: TMSCF3-PHENOL-001 Subject: Troubleshooting Direct Functionalization of Phenolic Substrates
Core Diagnostic: The "Proton Trap"
Q: I added TMSCF3 and TBAF to my phenol, and I saw immediate gas evolution but obtained no trifluoromethylated product. What happened?
A: You have encountered the fundamental incompatibility between the Ruppert-Prakash reagent (
The Mechanism of Failure:
The Ruppert-Prakash reagent requires a Lewis base (like fluoride) to activate the silicon center, generating the pentacoordinate silicate intermediate
-
Intended Pathway:
attacks an electrophile (e.g., ketone, aldehyde).[1][2] -
Your Pathway (The Failure): The phenolic proton (
) is acidic enough to protonate the incipient species (or the silicate). -
Result: You generated Fluoroform gas (
) and the phenoxide anion ( ), effectively neutralizing your expensive reagent.
The Solution:
You must bypass the nucleophilic pathway. Depending on your target—Aryl Trifluoromethyl Ether (
Visualizing the Pathways
The following diagram illustrates the "Proton Trap" and the two viable bypass strategies.
Figure 1: Decision matrix for phenolic substrates. Direct mixing leads to gas evolution (red). Successful routes (green) require oxidative coupling or pre-activation.
Scenario A: Synthesis of Aryl Trifluoromethyl Ethers ( )
Method: Silver-Mediated Oxidative Trifluoromethylation.[3][4][5]
Mechanism: This reaction uses an oxidant (like Selectfluor or NFSI) and a Silver catalyst to generate both a phenoxyl radical (
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<20%) | Moisture Contamination | The oxidative intermediate is sensitive. Ensure solvents (usually Toluene, DCM, or MeCN) are anhydrous. Use molecular sieves in the reaction vessel. |
| Formation of Quinones | Over-Oxidation | The oxidant (Selectfluor/PIDA) is oxidizing the phenol ring further. Lower the temperature to 0°C or -20°C. Add the oxidant slowly. |
| Recovery of Phenol | Inefficient Radical Generation | The radical recombination is outcompeted by H-abstraction. Increase the equivalent of Ag salt (catalyst loading) or switch oxidants (e.g., from PIDA to Selectfluor). |
| C-CF3 byproduct | Ortho-attack | Phenoxyl radicals have resonance structures with radical character at the ortho position. Use bulky solvents or lower temperatures to favor O-attack over C-attack. |
Q: Can I use PIDA (PhI(OAc)2) instead of Selectfluor?
A: Yes, PIDA is a common oxidant for this transformation. However, PIDA generates acetic acid as a byproduct, which can protonate TMSCF3 (re-introducing the "Proton Trap"). If using PIDA, you must include a base (like KF or
Scenario B: Synthesis of Trifluoromethyl Arenes ( )
Method: Deoxytrifluoromethylation (Activation
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Ar-OTf intact) | Inactive Catalyst / Poisoning | |
| Hydrolysis to Phenol | Fluoride Source Issue | If using CsF or KF to activate TMSCF3, trace water will generate |
| Biaryl Formation (Ar-Ar) | Homocoupling | The catalyst is performing reductive elimination of two aryl groups instead of Ar-CF3. Increase the concentration of the |
| Protodefluorination (Ar-H) | Hydrogen Abstraction | The Ar-Metal-CF3 intermediate is unstable and abstracts H from solvent. Avoid ethereal solvents (THF) if possible; use DMF or Dioxane. |
Validated Protocol: Ag-Mediated O-Trifluoromethylation
Target: Direct conversion of Phenol (
Reagents:
-
Substrate: Phenol (1.0 equiv)
-
Reagent:
(2.0 - 3.0 equiv) -
Catalyst:
or (2.0 equiv - Note: Often stoichiometric Ag is required for high yields, though catalytic variants exist) -
Oxidant: Selectfluor (2.0 equiv)
-
Base:
(4.0 equiv) -
Solvent: Toluene or DCM (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a reaction tube equipped with a stir bar. Cool to room temperature under Argon.
-
Solids Addition: Add Phenol (0.5 mmol),
(1.0 mmol), Selectfluor (1.0 mmol), and (2.0 mmol) to the tube.-
Critical: Do not add
yet.
-
-
Solvent: Add anhydrous Toluene (2.0 mL).
-
Reagent Addition: Add
(1.5 mmol) dropwise via syringe.-
Observation: You may see a color change (darkening) as Ag(I) interacts with the radical species.
-
-
Reaction: Seal the tube and stir at room temperature (25°C) for 12–24 hours.
-
Note: Light exclusion is recommended as silver salts are photosensitive.
-
-
Quench: Filter the mixture through a pad of Celite to remove silver salts. Wash with Ethyl Acetate.
-
Analysis: Analyze the filtrate by
NMR using an internal standard (e.g., -trifluorotoluene, ppm). The signal typically appears around ppm.
References
-
Direct O-Trifluoromethylation (Ag-Mediated): Zhou, M., Ni, C., He, Z., & Hu, J. (2016).[6] O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. [Link] (Note: This paper discusses the decarboxylative route, but the context of Ag-mediated oxidation is grounded in the foundational work by Qing).
-
Foundational Oxidative Trifluoromethylation: Guo, S., Cong, F., Guo, R., Wang, L., & Qing, F. L. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Angewandte Chemie International Edition. [Link]
-
Deoxytrifluoromethylation (via Triflates): Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
-
Ruppert-Prakash Reagent Mechanism: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Minimizing Defluorination in Toluene Derivatives
Welcome to the technical support center for managing defluorination side reactions in experiments involving toluene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unwanted cleavage of carbon-fluorine (C-F) bonds. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) to help you understand the root causes of defluorination and implement effective solutions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Defluorination
This section addresses the foundational concepts of defluorination, providing the essential knowledge to diagnose and approach this common synthetic challenge.
Q1: What is defluorination and why is it a significant problem?
Answer: Defluorination is an undesirable side reaction where a fluorine atom is removed from an aromatic ring, such as a fluorotoluene derivative, and is typically replaced by a hydrogen atom or another nucleophile. This is problematic for several reasons:
-
Yield Reduction: The primary consequence is a lower yield of the desired fluorinated product and the formation of impurities that can be difficult to separate.
-
Loss of Functionality: In medicinal chemistry and materials science, fluorine atoms are often crucial for modulating a molecule's biological activity, metabolic stability, and physicochemical properties. Their unintended removal compromises the entire synthetic strategy.
-
Complex Reaction Mixtures: The generation of defluorinated byproducts complicates purification, requiring additional chromatographic steps and potentially leading to the loss of valuable material.
The C-F bond is the strongest single bond to carbon, which makes its cleavage challenging yet highly problematic when it occurs under conditions designed to functionalize other parts of the molecule.[1]
Q2: What are the primary drivers of defluorination in reactions involving fluorotoluenes?
Answer: Defluorination is not a single-pathway problem. It is highly dependent on the reaction type. The main drivers can be broadly categorized as follows:
-
Transition Metal-Catalyzed C-F Activation: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the transition metal catalyst (commonly palladium or nickel) can sometimes insert into the C-F bond instead of the intended C-Cl, C-Br, or C-OTf bond.[2][3] This is particularly prevalent at higher temperatures or with highly reactive catalyst systems.
-
Nucleophilic Aromatic Substitution (SNAr): Although the C-F bond is strong, the fluoride anion is an excellent leaving group in SNAr reactions.[4][5] If the fluorotoluene ring is sufficiently electron-deficient (e.g., contains strong electron-withdrawing groups like -NO2 or -CN), strong nucleophiles can displace the fluorine atom.[4][6]
-
Ortho-Lithiation and Metalation: When using strong bases like organolithium reagents (e.g., n-BuLi, s-BuLi) to deprotonate a position ortho to a directing group, the resulting organometallic intermediate can be unstable.[7] If the fluorine is positioned ortho to the metalation site, elimination of LiF can occur, leading to the formation of a benzyne intermediate and subsequent side reactions.
Understanding which of these mechanisms is likely at play is the first step in effective troubleshooting.
Part 2: Troubleshooting Guide - Reaction-Specific Scenarios
This section provides detailed, actionable advice for specific experimental situations where defluorination is observed.
Scenario 1: Defluorination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)
You are attempting to perform a Suzuki coupling on 4-bromo-2-fluorotoluene but are observing significant amounts of 2-fluorotoluene (hydrodefluorination) and/or toluene (complete loss of halogens).
The palladium catalyst is non-selectively activating the C-F bond in addition to the C-Br bond. The key is to modulate the catalyst's reactivity to favor oxidative addition into the C-Br bond exclusively.[8]
Troubleshooting Workflow: Cross-Coupling Reactions
Caption: A troubleshooting decision tree for defluorination in cross-coupling.
1. Reduce Reaction Temperature:
-
Causality: C-F bond activation has a higher activation energy than C-Br or C-I activation. By lowering the temperature (e.g., from 110 °C to 80 °C), you can often find a thermodynamic window where the desired C-Br activation occurs efficiently while the undesired C-F activation is kinetically disfavored.[9]
-
Protocol: Rerun the reaction at 10-20 °C lower than the initial conditions. Monitor the reaction progress by GC-MS or LC-MS over a longer period to compensate for the reduced reaction rate.
2. Modify the Phosphine Ligand:
-
Causality: The ligand plays a critical role in modulating the steric and electronic properties of the metal center.
-
Increase Steric Bulk: Bulky ligands (e.g., XPhos, SPhos, RuPhos) can sterically hinder the catalyst's approach to the small, sterically unhindered fluorine atom, thereby favoring approach to the larger bromine or iodine atom.
-
Reduce Electron Donation: Highly electron-donating ligands make the metal center more electron-rich and thus more reactive towards oxidative addition. Switching to a less electron-donating ligand can sometimes temper this reactivity.
-
-
Protocol: Screen a panel of ligands. Compare a standard ligand like P(t-Bu)3 with bulkier biarylphosphine ligands (e.g., those developed by the Buchwald group).[8]
| Ligand Type | Key Feature | Impact on Defluorination | Example |
| Monodentate Alkylphosphines | Highly Electron-Donating | Can promote C-F activation | P(t-Bu)3 |
| Bulky Biarylphosphines | High Steric Hindrance | Can suppress C-F activation | XPhos, SPhos |
| Chelating Phosphines | Different Bite Angle | Can alter catalyst geometry | dppf[2] |
3. Re-evaluate the Base:
-
Causality: Strong, hard bases (e.g., alkoxides like NaOt-Bu) can sometimes interact with the catalyst or substrate in ways that promote defluorination. Weaker, softer bases may be more benign.
-
Protocol: Replace a strong base like NaOt-Bu or KOt-Bu with a weaker inorganic base such as K3PO4 or Cs2CO3.
4. Consider a Different Metal Catalyst:
-
Causality: Nickel catalysts often exhibit different selectivity profiles compared to palladium.[2] In some cases, a Ni-catalyzed reaction can proceed under milder conditions, avoiding the high temperatures that often trigger Pd-catalyzed defluorination.[2][10]
-
Protocol: Attempt the reaction using a Ni(II) precatalyst (e.g., NiCl2(dme)) with a suitable ligand.
Scenario 2: Defluorination during Nucleophilic Aromatic Substitution (SNAr)
You are reacting 2,4-dinitrofluorotoluene with a secondary amine, but you are isolating a significant amount of 2,4-dinitrotoluene as a byproduct.
The fluoride is being displaced by an unintended nucleophile, most likely hydroxide from residual water or the amine acting as a base to generate a different nucleophile.
Mechanism: SNAr Pathway
Caption: The addition-elimination mechanism of SNAr reactions.[4]
1. Ensure Anhydrous Conditions:
-
Causality: Hydroxide (OH-), formed from water and the basic amine, is a potent nucleophile that can compete with your desired nucleophile, leading to a hydroxylated and subsequently reduced byproduct.
-
Protocol:
-
Thoroughly dry all glassware in an oven.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
2. Use a Non-Nucleophilic Base:
-
Causality: If your nucleophile is added as a salt (e.g., an amine hydrochloride), a base is required for deprotonation. If this base is nucleophilic (e.g., another amine), it can compete in the reaction.
-
Protocol: Use a non-nucleophilic, sterically hindered base like proton sponge or a mild inorganic base like K2CO3 if applicable.
3. Control the Solvent Environment:
-
Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr reactions because they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[11][12] Protic solvents (e.g., alcohols) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and potentially acting as competing nucleophiles themselves.
-
Protocol: Switch to a high-purity, anhydrous polar aprotic solvent. If the reaction is sluggish, gentle heating (40-60 °C) is often sufficient in these solvents and is less likely to cause thermal decomposition than in less polar media.
Scenario 3: Defluorination during ortho-Lithiation
You are attempting to use LDA to deprotonate 2-fluorotoluene at the 3-position for subsequent quenching with an electrophile, but you are getting low yields and a complex mixture of products, suggesting benzyne formation.
The aryllithium species formed is unstable and readily eliminates LiF to form a highly reactive benzyne intermediate.
1. Lower the Temperature Drastically:
-
Causality: The elimination of LiF is a thermally activated process. Performing the metalation and the subsequent electrophilic quench at very low temperatures can prevent this decomposition pathway.
-
Protocol: Conduct the entire sequence (addition of base, stirring, and addition of electrophile) at -78 °C or even lower (e.g., -90 °C using a slush bath). Do not allow the reaction to warm up until after the electrophile has been added and has had time to react.
2. Use a Different Organometallic Base:
-
Causality: The choice of base is critical. While LDA is strong, other bases might form more stable intermediates.
-
Protocol: Consider using a magnesium-based reagent like a Hauser base (R2N-MgX) or employing a lithium-halogen exchange on a bromo- or iodo-fluorotoluene precursor at low temperatures, which can be a more controlled way to generate the desired organometallic species.
3. Transmetalation to a More Stable Species:
-
Causality: Aryllithium species can be "tamed" by transmetalating them to a different metal, such as zinc or copper, which forms a more stable and less reactive organometallic compound that is less prone to elimination.
-
Protocol: After forming the aryllithium at -78 °C, add a solution of anhydrous ZnCl2 or CuCN to the reaction mixture. Allow the transmetalation to occur at low temperature before adding the electrophile or cross-coupling partner.
Part 3: Summary of Preventative Strategies
| Parameter | Recommendation for Cross-Coupling | Recommendation for SNAr | Recommendation for Lithiation | Rationale |
| Temperature | Use the lowest effective temperature (e.g., ≤ 80°C) | Mild heating (40-60°C) is often sufficient | Maintain very low temperatures (-78°C or lower) | Minimizes kinetic accessibility of C-F activation/elimination pathways.[9] |
| Catalyst/Reagent | Use bulky biarylphosphine ligands; consider Ni catalysts | N/A | Use Hauser bases or transmetalate to Zn/Cu | Steric hindrance disfavors C-F bond interaction; more stable organometallics prevent elimination. |
| Base | Use weaker inorganic bases (K3PO4, Cs2CO3) | Use a non-nucleophilic base; ensure anhydrous conditions | Use strong but hindered bases (LDA, LiTMP) | Avoids side reactions from highly reactive or nucleophilic bases. |
| Solvent | Aprotic solvents (Toluene, Dioxane) | Anhydrous polar aprotic (DMSO, DMF, NMP)[12] | Ethereal solvents (THF, Et2O) | Optimizes reactivity for the desired pathway while minimizing solvent-driven side reactions. |
By carefully considering the specific reaction type and implementing these targeted troubleshooting strategies, researchers can significantly minimize unwanted defluorination, leading to higher yields, cleaner reaction profiles, and more efficient synthetic outcomes.
References
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health (PMC). [Link]
-
Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. ACS Publications. [Link]
-
Directed (ortho) Metallation. chem.wisc.edu. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (PMC). [Link]
-
Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. ACS Publications. [Link]
-
C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health (PMC). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. ACS Publications. [Link]
-
Palladium-Catalyzed Allylic C–F Bond Functionalization of Pentafluoroethyl Alkenes with Heteroatom Nucleophiles. National Institutes of Health (PMC). [Link]
-
The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study. MDPI. [Link]
-
Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst. Frontiers in Chemistry. [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Royal Society of Chemistry. [Link]
-
Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. White Rose Research Online. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides. pubs.acs.org. [Link]
-
Activating PFAS to Unlock Efficient Defluorination. Aarhus University. [Link]
-
Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate. [Link]
-
Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent. Royal Society of Chemistry. [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Royal Society of Chemistry. [Link]
-
Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. National Institutes of Health (PMC). [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution. Harvard University. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Silylboronate-Mediated Defluorosilylation of Aryl Fluorides with or without Ni-Catalyst [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Temperature for Fluorinated Toluene Synthesis
Welcome to the technical support center for the synthesis of fluorinated toluenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature. The following information is curated to enhance your experimental success by explaining the causality behind temperature choices and providing actionable protocols.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in the fluorination of toluene?
A: Reaction temperature is a pivotal parameter in the fluorination of toluene as it directly influences reaction rate, selectivity (regio- and poly-substitution), and the stability of both reactants and products. Many fluorination reactions have a narrow optimal temperature window. Deviating from this can lead to a host of issues including low yield, formation of undesired isomers, or even dangerous runaway reactions, especially when using highly reactive fluorinating agents like elemental fluorine.[1][2]
Q2: I am observing a mixture of ortho-, meta-, and para-fluorotoluene. How can temperature optimization help improve regioselectivity?
A: The distribution of isomers is often governed by the principles of kinetic versus thermodynamic control.[3][4][5]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms the fastest is the major product.[3][6] This is often the ortho or para isomer in electrophilic aromatic substitution due to the electron-donating nature of the methyl group.[7]
-
Thermodynamic Control: At higher temperatures, the reaction may be under thermodynamic control, allowing the reaction to equilibrate and favor the most stable isomer, which may not always be the desired one.[3][4]
By carefully adjusting the temperature, you can often favor one regime over the other. For instance, some palladium-catalyzed C-H fluorinations show improved selectivity at lower temperatures.[8]
Q3: My reaction is producing di- and tri-fluorinated toluenes. What is the first step in troubleshooting this with temperature?
A: The formation of polysubstituted products is a common issue, particularly in nucleophilic aromatic substitution (SNAr) reactions on activated toluene derivatives or with highly reactive electrophilic reagents.[9] The initial troubleshooting step is to lower the reaction temperature. A reduction in temperature decreases the overall reaction rate, which can enhance selectivity for the mono-fluorinated product by disfavoring subsequent fluorination events that likely have a higher activation energy.[9]
Q4: Can increasing the temperature always be expected to increase the reaction rate?
A: Generally, according to the Arrhenius equation, increasing the temperature will increase the reaction rate.[2] However, this is not always beneficial. For many fluorinating agents, higher temperatures can lead to decomposition of the reagent or the desired product, resulting in a lower overall yield.[10] For example, some fluorinating agents are thermally unstable and should not be heated above certain temperatures.[10] It is crucial to consult the safety data for your specific reagent.
Troubleshooting Guides
Guide 1: Low or No Yield of Fluorinated Toluene
If you are experiencing low or no yield, a systematic approach to temperature optimization is required.
dot
Caption: Troubleshooting workflow for low or no yield.
Detailed Steps:
-
Verify Reagent and Solvent Purity: Ensure all reagents are pure and solvents are anhydrous. Many fluorinating agents are sensitive to moisture.[11]
-
Consult Literature: Start with a temperature reported for a similar transformation. If none is available, a good starting point for many reactions is room temperature.
-
Consider Reaction Exothermicity: Highly exothermic reactions may require initial cooling to control the reaction rate and prevent side reactions.[9]
-
Systematic Temperature Screening:
-
If no reaction occurs at room temperature, incrementally increase the temperature (e.g., in 20 °C intervals) and monitor the reaction progress by a suitable technique like TLC or GC-MS.
-
If the reaction is messy or gives multiple products, try lowering the temperature (e.g., to 0 °C or -78 °C).[9]
-
-
Check for Decomposition: If you observe a decrease in the desired product after a certain time or at a higher temperature, it may indicate decomposition. Analyze the crude reaction mixture by NMR to identify potential degradation products.
Guide 2: Poor Regioselectivity (Mixture of Isomers)
Achieving the desired regioselectivity is a common challenge in the fluorination of an aromatic ring.
dot
Caption: Workflow for optimizing regioselectivity.
Detailed Steps:
-
Favor the Kinetic Product: To favor the typically faster-forming ortho and para isomers in electrophilic substitution, lower the reaction temperature.[3] This can "freeze out" the equilibrium that might lead to the more stable meta isomer.
-
Favor the Thermodynamic Product: If the desired product is the most thermodynamically stable isomer, a higher reaction temperature and longer reaction time may be necessary to allow the reaction to reach equilibrium.[4]
-
Solvent and Catalyst Effects: The choice of solvent and catalyst can have a significant impact on regioselectivity, sometimes even more so than temperature.[11] For instance, palladium-catalyzed reactions can be highly selective for the ortho position with the use of a directing group.[7]
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in Electrophilic Fluorination using Selectfluor®
This protocol provides a general framework for optimizing the reaction temperature for the fluorination of toluene with Selectfluor®.
Materials:
-
Toluene
-
Selectfluor®
-
Anhydrous acetonitrile
-
Reaction vials with stir bars
-
Heating/cooling plate
Procedure:
-
In separate reaction vials under an inert atmosphere, dissolve toluene (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add Selectfluor® (1.1 mmol) to each vial.
-
Set each vial to a different temperature (e.g., 0 °C, 25 °C, 50 °C, 80 °C).
-
Stir the reactions and monitor their progress at regular intervals (e.g., every hour) by TLC or GC-MS.[10]
-
After a set time (e.g., 24 hours), or once the starting material is consumed in the most promising reaction, quench all reactions by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.[7]
-
Analyze the crude product from each reaction by ¹H NMR and ¹⁹F NMR to determine the yield and isomer distribution.
Safety Precautions:
-
Conduct all reactions in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[10]
-
Selectfluor® is an oxidizing agent; avoid contact with combustible materials.[10]
Data Presentation
Table 1: Effect of Temperature on the Fluorination of Toluene with Selectfluor® (Hypothetical Data)
| Temperature (°C) | Reaction Time (h) | Conversion (%) | o:m:p Ratio |
| 0 | 24 | 15 | 45:5:50 |
| 25 | 24 | 60 | 40:10:50 |
| 50 | 12 | 95 | 35:15:50 |
| 80 | 4 | >99 | 30:25:45 |
This table illustrates how increasing temperature can increase the reaction rate but may also alter the isomeric ratio.
References
- Hessel, V., et al. (2005). Direct Fluorination of Toluene Using Elemental Fluorine in Gas/Liquid Microreactors. Industrial & Engineering Chemistry Research, 44(25), 9750-9760.
- BenchChem. (2025). A Comparative Guide to the Fluorination of Toluene for Researchers and Drug Development Professionals.
- MDPI. (2021).
- Aukema, K.G., et al. (2022). New in vivo Fluorescent Assay for Toluene Dioxygenase Probing Induction by and Metabolism of Polyfluorinated. Environmental Microbiology, 24(11), 5202-5216.
- Aukema, K.G., et al. (2022). Fluoro‐recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds. Environmental Microbiology, 24(11), 5202-5216.
- BenchChem. (2025).
- Twilton, J., et al. (2017). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(37), 12941-12944.
- Pekosak, A., et al. (2022). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Applied Sciences, 12(1), 321.
- Fier, P. S., & Hartwig, J. F. (2013). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 135(34), 12595-12598.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions with Octafluorotoluene.
- LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Royal Society of Chemistry. (2016). Denitrogenative hydrofluorination of aromatic aldehyde hydrazones using (difluoroiodo)toluene. Organic & Biomolecular Chemistry, 14(40), 9574-9577.
- Sun, H., & DiMagno, S. G. (2006). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.
- Kirschner, S., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(9), 2604-2611.
- Sather, A. C., et al. (2015). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 17(15), 3830-3833.
- Watson, D. A., et al. (2012). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 45(6), 831-844.
- BenchChem. (2025).
- Shinde, S. S., & Patil, S. N. (2014). One Molecule of Ionic Liquid and tert-Alcohol on a Polystyrene-Support as Catalysts for Efficient Nucleophilic Substitution Including Fluorination. Organic & Biomolecular Chemistry, 12(45), 9264-9271.
- Harsanyi, A., & Sandford, G. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry, 17(5), 2969-2976.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- UCL Discovery. (n.d.).
- BenchChem. (2025).
- Wikipedia. (n.d.). Thermodynamic reaction control.
- Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation.
- Zemva, B. (2002). Modern Synthesis Processes and Reactivity of Fluorinated Compounds. Izvolitve - Institut "Jožef Stefan".
- Purdue University. (n.d.). Fluorine Safety.
- Google Patents. (n.d.).
- Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
- Centers for Disease Control and Prevention. (n.d.). Toluene | Medical Management Guidelines.
- MDPI. (2021). Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. Molecules, 26(8), 2217.
- MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- CRDEEP Journals. (n.d.).
- Noël, T., & Cao, Y. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Beilstein Journal of Organic Chemistry, 17, 1323-1335.
- Pharmaceutical Technology. (2026).
- Purdue University. (n.d.). Fluorine Safety.
- MedSchoolCoach. (2020, October 27). Kinetic Control vs. Thermodynamic Control [Video]. YouTube.
- MDPI. (2021).
- University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- Sigma-Aldrich. (2025).
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Technical Support Center: A Guide to Handling Volatile Fluorinated Aromatic Compounds in the Lab
Welcome to the technical support center for researchers, scientists, and drug development professionals working with volatile fluorinated aromatic compounds. The unique properties of these substances—high volatility, potential for high reactivity, and specific toxicity profiles—necessitate specialized handling procedures to ensure experimental success and, most importantly, laboratory safety. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Part 1: Safety First: General Handling and Emergency Procedures
This section outlines the fundamental safety protocols that must be in place before you begin any work with volatile fluorinated aromatic compounds.
Q: What are the primary hazards associated with volatile fluorinated aromatic compounds?
A: The primary hazards stem from a combination of their physical and chemical properties:
-
High Volatility: These compounds readily evaporate at room temperature, leading to high concentrations of vapor in the air.[1][2] This increases the risk of inhalation exposure and can create flammable or reactive atmospheres.
-
Toxicity: The toxicological profiles of fluorinated compounds can vary widely. Some may be irritants, while others can have more severe systemic effects.[3][4][5] It is crucial to consult the Safety Data Sheet (SDS) for each specific compound.[6] For instance, the pyrolysis of some fluorinated polymers can release highly toxic substances like fluorophosgene.[7]
-
Reactivity: While the carbon-fluorine bond is very strong, the presence of fluorine atoms can significantly alter the reactivity of the aromatic ring, making it susceptible to specific types of reactions.[8][9] Some fluorinated compounds can also react violently with strong reducing agents.[9]
-
Environmental Persistence: Many fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), are known as "forever chemicals" due to their extreme resistance to degradation in the environment.[10]
Q: What are the essential personal protective equipment (PPE) and engineering controls required?
A: A multi-layered approach to safety is critical.
-
Engineering Controls: The primary line of defense is to handle these compounds within a certified chemical fume hood to minimize vapor inhalation.[1][2] Ensure the fume hood has adequate airflow and is not cluttered. For particularly hazardous or large-scale operations, a glove box may be necessary.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be used when there is a significant splash hazard.
-
Gloves: Select gloves that are resistant to the specific fluorinated compound and any solvents being used. Check the manufacturer's glove compatibility chart. Double-gloving may be appropriate in some situations.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: If there is a risk of exposure exceeding the Permissible Exposure Limit (PEL), a respirator may be required.[6][11] The selection and use of respirators must comply with OSHA standards.[11]
-
Q: What should I do in case of a spill?
A: Immediate and correct action is crucial to mitigate the hazards of a spill.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or the substance is highly toxic.
-
Ventilate: Ensure the area is well-ventilated, but do not do so at the expense of spreading the vapors to other parts of the building.
-
Contain: If it is safe to do so, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb flammable liquids.
-
Neutralize (if applicable): For acidic or basic compounds, neutralize appropriately after absorption.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Part 2: Storage and Stability of Volatile Fluoroaromatics
Proper storage is key to maintaining the integrity of your compounds and ensuring a safe laboratory environment.
Q: How should I store volatile fluorinated aromatic compounds?
A: The high vapor pressure of these compounds requires specific storage conditions to prevent evaporation and maintain purity.[2][12]
-
Containers: Use tightly sealed containers, such as amber glass vials with screw caps and PTFE-lined septa, to prevent leakage and protect from light.[12][13] Avoid plastic containers as they may be permeable to or react with the compound.[12]
-
Temperature: Store in a cool, well-ventilated area.[2][13] Refrigeration (2-8°C) or freezing is often recommended to minimize evaporation.[12][13] However, always check the compound's freezing point to avoid solidification, which can cause issues with handling.[12]
-
Segregation: Store volatile fluorinated aromatics away from incompatible materials, such as strong oxidizing or reducing agents.[14][15] Flammable compounds must be stored in a designated flammable storage cabinet.[16]
-
Labeling: All containers must be clearly labeled with the compound's name, hazard information, and the date it was received or prepared.[13]
Q: How can I assess the stability of my stored fluorinated aromatic compounds?
A: Over time, some fluorinated compounds can degrade. Periodically check for signs of decomposition, such as discoloration, precipitation, or pressure buildup in the container. If you suspect degradation, it is advisable to re-analyze the compound (e.g., by NMR or GC-MS) to confirm its purity before use.
Part 3: Running Reactions: Setup and Monitoring
Careful planning and execution of reactions involving volatile fluorinated aromatics are essential for achieving high yields and ensuring safety.
Q: How should I set up a reaction with a volatile fluorinated aromatic starting material?
A: The key is to maintain a closed system to prevent the escape of the volatile compound.
-
Glassware: Use well-maintained glassware with no cracks or star-gazing. Ensure all joints are properly greased and sealed.
-
Inert Atmosphere: If the reaction is air- or moisture-sensitive, use standard Schlenk line or glovebox techniques. Be aware that volatile compounds can contaminate the inert gas line, so it's good practice to purge the line after use.[17]
-
Condenser: For reactions run at elevated temperatures, a condenser is essential to prevent the loss of volatile reagents and products.[17] A Vigreux condenser is often sufficient, but for very volatile compounds, a cold finger or a refrigerated condenser may be necessary.
-
Addition of Reagents: Add volatile liquid reagents via a gas-tight syringe through a septum. For solids, use a solid addition funnel or add them under a positive pressure of inert gas.
Experimental Workflow for a Reaction with a Volatile Fluorinated Aromatic Compound
Caption: A standard workflow for conducting a chemical reaction involving a volatile fluorinated aromatic compound.
Q: How do I safely quench a reaction containing a reactive fluorinated compound?
A: Quenching can be a hazardous step if not performed correctly.
-
Cooling: Always cool the reaction mixture to 0°C or below in an ice bath before quenching.
-
Slow Addition: Add the quenching agent slowly and dropwise with vigorous stirring.
-
Choice of Quenching Agent: The choice of quenching agent depends on the reactants. For example, to quench a reaction with a strong base like an organolithium, a proton source like a saturated aqueous solution of ammonium chloride is often used. For reactions with electrophilic fluorinating agents, a reducing agent like sodium bisulfite may be appropriate.[18]
Part 4: Workup and Purification Challenges
The volatility of these compounds presents unique challenges during product isolation and purification.
Q: How can I avoid losing my volatile product during solvent removal?
A: This is a common problem. Here are some techniques to minimize loss:
-
Rotary Evaporation: Use a rotary evaporator with caution. Reduce the vacuum strength as much as possible.[17] You can also use a bump trap to catch any product that "bumps" over. Cooling the receiving flask can also help.
-
Distillation: For very volatile products, simple distillation at atmospheric pressure may be a better option than using a rotary evaporator.[17]
-
Kugelrohr Distillation: A Kugelrohr apparatus is excellent for distilling small quantities of volatile liquids under reduced pressure.[17]
Q: What are the best practices for purifying volatile fluorinated aromatics by column chromatography?
A: Column chromatography of volatile compounds can be tricky.
-
Solvent System: Choose a solvent system with a low boiling point eluent, such as pentane or a mixture of pentane and a slightly more polar solvent.[17] Avoid high boiling point solvents like ethyl acetate if possible.[17]
-
Packing and Running the Column: Pack the column carefully to avoid air bubbles. Run the column with a slight positive pressure to speed up elution and minimize diffusion of the compound bands.
-
Fraction Collection: Collect fractions in sealed vials to prevent evaporation.
Part 5: Waste Disposal and Decontamination
Proper disposal of waste containing fluorinated compounds is essential for environmental protection and regulatory compliance.
Q: How should I dispose of waste containing volatile fluorinated aromatic compounds?
A: Fluorinated waste should be treated as hazardous waste.
-
Segregation: Keep fluorinated waste separate from other waste streams.
-
Labeling: Clearly label waste containers with their contents.[12]
-
Disposal: Follow your institution's guidelines for hazardous waste disposal.[12] High-temperature incineration is often the preferred method for the destruction of fluorinated organic compounds.[19][20] Some research is exploring methods to recover fluorine from waste streams.[21]
Q: How do I decontaminate glassware that has been in contact with fluorinated compounds?
A: Rinse the glassware with an appropriate solvent to remove the bulk of the material. Then, wash with soap and water. For persistent residues, a base bath (e.g., alcoholic potassium hydroxide) may be necessary, but be sure to check for compatibility with your specific compound.
Part 6: Troubleshooting Guide
Even with careful planning, experiments can sometimes go awry. This section provides a guide to troubleshooting common problems.
Troubleshooting Common Issues
Sources
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Technical Support Center: Solving Solubility Issues with Highly Fluorinated Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of highly fluorinated intermediates. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Part 1: The "Why" - Understanding the Physicochemical Challenge
This section addresses the fundamental reasons behind the unique solubility profile of highly fluorinated compounds.
Q1: Why are my highly fluorinated intermediates often insoluble in common organic solvents like hexanes, toluene, or even dichloromethane?
The poor solubility of highly fluorinated intermediates in many standard organic solvents stems from their unique electronic properties, which create a third phase of matter known as "fluorous."[1] Unlike typical hydrophobic compounds that repel water, or lipophobic compounds that repel fats, highly fluorinated molecules are often both hydrophobic and lipophobic.[1]
This behavior is rooted in the properties of the carbon-fluorine (C-F) bond:
-
High Electronegativity: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond.[2] However, in a highly- or perfluorinated molecule, the symmetrical arrangement of these bonds often results in a low overall molecular dipole, reducing polar-polar interactions.
-
Low Polarizability: The electrons in the C-F bond are held tightly by the fluorine atom, making the bond very stable and not easily distorted.[2][3] This leads to weak van der Waals or dispersion forces with hydrocarbon-based solvents.[3]
Consequently, fluorinated molecules prefer to interact with themselves (the "fluorous" effect) rather than with either polar or non-polar hydrocarbon or aqueous solvents, leading to phase separation.[4][5]
Q2: What is the difference between "hydrophobic," "lipophobic," and "fluorous"?
Understanding these terms is critical for selecting the right solvent system.
-
Hydrophobic ("Water-Fearing"): Describes non-polar molecules (like oils and alkanes) that do not dissolve in water, a highly polar solvent.
-
Lipophobic ("Fat-Fearing"): Describes polar molecules that are insoluble in non-polar, lipid-like solvents (like hexanes).
-
Fluorous: A distinct property of highly fluorinated compounds. They are typically both hydrophobic and lipophobic, meaning they are insoluble in both water and hydrocarbon solvents.[1] This unique characteristic necessitates specialized solvents or formulation strategies.
The decision-making process for solvent selection is critically different for fluorous compounds, as shown in the workflow below.
Caption: Initial decision workflow for solvent selection.
Part 2: Troubleshooting Guide & Practical Protocols
This section provides actionable strategies to overcome solubility issues in a question-and-answer format.
Solvent & Co-Solvent Strategies
Q3: What are the best starting points for solvent selection when working with a new highly fluorinated intermediate?
Your primary choices should be fluorinated solvents, as they share similar intermolecular forces with your solute.
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent starting points. They not only provide a fluorous environment but also have unique properties like high polarity and the ability to stabilize intermediates such as radical cations.[6]
-
Perfluorinated Solvents: Perfluoroalkanes (e.g., perfluorohexane) or hydrofluoroethers (HFEs) are highly effective but can be expensive and may require co-solvents to solubilize non-fluorinated reagents.[7][8]
Table 1: Recommended Solvents for Highly Fluorinated Intermediates
| Solvent Class | Examples | Key Characteristics | Best For |
|---|---|---|---|
| Fluorinated Alcohols | TFE, HFIP | Highly polar, strong H-bond donors, can stabilize intermediates.[6] | General purpose, reactions involving polar or cationic intermediates. |
| Hydrofluoroethers (HFEs) | HFE-7100 | Good solvency, environmentally favorable profile compared to older CFCs.[9] | Cleaning, and as a carrier solvent. |
| Perfluoroalkanes | Perfluorohexane | Extremely non-polar, hydrophobic, and lipophobic. | Fluorous biphase catalysis, dissolving highly fluorinated non-polar compounds. |
| Halogenated Solvents | Dichloromethane (DCM) | Often used as a co-solvent to bridge miscibility gaps.[6] | Co-solvent systems with fluorinated alcohols. |
Q4: My starting material dissolves in HFIP, but my hydrocarbon-based reagent does not. What is the best strategy?
This is a classic immiscibility problem. The most effective solution is to use a co-solvent system. Dichloromethane (DCM) is an excellent choice as a co-solvent with fluorinated alcohols like HFIP.[6] It can help create a single phase, preventing less polar reagents from separating out.[6]
Caption: Role of a co-solvent in preventing phase separation.
Experimental Protocol: Implementing a Co-Solvent System
-
Initial Dissolution: Dissolve the highly fluorinated intermediate in the minimum required volume of the fluorinated solvent (e.g., HFIP).
-
Reagent Solution: In a separate vessel, dissolve the hydrocarbon-based reagent in the co-solvent (e.g., DCM).
-
Titration & Observation: Slowly add the reagent/DCM solution to the stirring solution of the fluorinated intermediate.
-
Optimization: Observe for any signs of precipitation or phase separation. Adjust the ratio of fluorinated solvent to co-solvent as needed. A common starting point is a 4:3 or 1:1 mixture of HFIP:DCM.[6]
-
Monitor: If the reaction mixture becomes cloudy, add more co-solvent until clarity is achieved.
Formulation & Additive Strategies
Q5: Can I use surfactants to dissolve my highly fluorinated compound, especially in an aqueous or biological medium?
Yes, using surfactants to create micelles or emulsions is a very effective strategy. However, standard hydrocarbon surfactants are often ineffective. You should use semifluorinated or fluorinated surfactants .[1][10] These are amphiphilic molecules that contain a hydrophilic head group and a fluorinated tail.[11]
In an aqueous solution, these surfactants form micelles with a "fluorous core" that can encapsulate highly fluorinated molecules, effectively solubilizing them.[1] This is particularly useful for drug delivery applications.[11]
Caption: Encapsulation by a semifluorinated surfactant.
Q6: Is pH adjustment a viable method for solubilizing fluorinated intermediates?
Yes, but only if your molecule contains an ionizable functional group (an acid or a base).[12][13] The introduction of fluorine can significantly alter the pKa of nearby functional groups due to its strong electron-withdrawing effect.[2][14] This often makes adjacent amines less basic and adjacent acids more acidic.[15][16]
By adjusting the pH of the solution to ionize the functional group, you can dramatically increase aqueous solubility.[17][18]
Experimental Protocol: pH-Based Solubility Enhancement
-
Determine pKa: First, determine or accurately estimate the pKa of the ionizable group(s) in your fluorinated molecule.
-
Select Buffer: Choose a buffer system that can maintain the target pH.
-
pH Adjustment for Bases: For a basic group (e.g., an amine), adjust the pH to be at least 2 units below its pKa. This ensures protonation and formation of a more soluble cationic salt.
-
pH Adjustment for Acids: For an acidic group (e.g., a carboxylic acid), adjust the pH to be at least 2 units above its pKa to ensure deprotonation to the more soluble anionic form.
-
Dissolution & Verification: Add the compound to the pH-adjusted buffer and stir. Verify the final pH after dissolution, as the compound itself can alter it.[19]
Caution: Be aware that extreme pH values can cause degradation of your compound.[12] Also, upon injection into a neutral pH environment (e.g., in vivo), the compound may precipitate.[18]
Physical & Advanced Methods
Q7: Does heating always increase the solubility of fluorinated compounds?
For most solid organic compounds, solubility increases with temperature, but this is not a universal rule and must be determined empirically.[20] Heating increases the kinetic energy of the solvent molecules, which can help overcome the intermolecular forces in the solid lattice.
However, for gases dissolving in liquids, increasing the temperature decreases solubility.[20] This is relevant if you are working with gaseous fluorinated reagents like fluoroform (CHF₃).[21]
Procedure for Temperature-Based Solubility Testing:
-
Small-Scale Test: In a small vial, create a slurry of your compound in the chosen solvent.
-
Incremental Heating: Place the vial in a heated bath and increase the temperature in 5-10 °C increments, stirring continuously.
-
Observe: Note the temperature at which the solid completely dissolves.
-
Check for Precipitation: Allow the solution to cool slowly to room temperature. Observe if the compound precipitates out, which can be useful for purification via recrystallization.[20]
Q8: My compound is a solid that is extremely difficult to dissolve. Are there any other techniques I can try?
For particularly challenging solids, several advanced formulation strategies can be employed. These are common in pharmaceutical development.[22]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface-area-to-volume ratio of the solid, which can enhance the dissolution rate according to the Noyes-Whitney equation.[23][24]
-
Solid Dispersions: The drug can be dispersed in a solid, inert carrier (often a polymer) at the molecular level.[22] This creates an amorphous system, which is generally more soluble than a stable crystalline form.[23] Techniques include spray drying and hot-melt extrusion.[22]
-
CO₂ as a Solubility Switch: For some highly fluorinated solids, applying high-pressure carbon dioxide (20-70 bar) can induce their dissolution in organic solvents like hydrocarbons. Releasing the pressure causes the compound to precipitate or crystallize out, offering a novel method for purification and handling.[25]
Part 3: Frequently Asked Questions (FAQs)
Q9: My fluorinated intermediate precipitates from my reaction mixture when I add a non-fluorinated reagent dissolved in toluene. What should I do?
This is a classic sign of solvent immiscibility. The fluorous intermediate is not soluble in the hydrocarbon-based solvent (toluene).
-
Immediate Action: Try adding a co-solvent like DCM or THF that is miscible with both your reaction solvent and toluene to create a single phase.[5]
-
Long-Term Strategy: Re-design the experiment. Dissolve the non-fluorinated reagent in the same solvent system (e.g., HFIP/DCM) as your fluorinated intermediate, if possible. Alternatively, explore a fluorous biphase system where the catalyst and reactants are in separate, immiscible fluorous and organic layers.
Q10: Are there any specific safety considerations for the solvents used to dissolve highly fluorinated intermediates?
Yes. While many fluorinated solvents are non-flammable and have low toxicity, they are not all benign.[7][8]
-
HFIP and TFE: These fluorinated alcohols are corrosive and can cause severe skin and eye irritation. Always handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Perfluorinated Compounds: While generally inert, some older classes of fluorinated compounds have environmental concerns regarding persistence. Always consult the Safety Data Sheet (SDS) for the specific solvent you are using and follow institutional safety guidelines.
References
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Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2024). RUA. Retrieved from [Link]
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Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]
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Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC. Retrieved from [Link]
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Natural surfactants towards a more sustainable fluorine chemistry. (n.d.). Politecnico di Milano. Retrieved from [Link]
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Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025). JACS Au. Retrieved from [Link]
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Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying. (2025). ResearchGate. Retrieved from [Link]
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Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2025). ResearchGate. Retrieved from [Link]
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Fluorination effects on the thermodynamic, thermophysical and surface properties of ionic liquids. (n.d.). PMC. Retrieved from [Link]
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Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016). CORE. Retrieved from [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. Retrieved from [Link]
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Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). PMC. Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. Retrieved from [Link]
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Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of environmentally relevant fluorinated surfactants—a review. (n.d.). Elsevier. Retrieved from [Link]
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High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. (2025). The Journal of Physical Chemistry Letters. Retrieved from [Link]
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Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radiation. (2021). PMC. Retrieved from [Link]
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Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. (n.d.). ResearchGate. Retrieved from [Link]
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Research advances in understanding the correlations between fluoroacidity and physicochemical properties of molten fluorides. (2025). RSC Publishing. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org. Retrieved from [Link]
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Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. Retrieved from [Link]
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Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023). ACS Omega. Retrieved from [Link]
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The advantages of using fluorinated solvents for your vapour degreasing process. (2023). EnviroTech Europe. Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved from [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI. Retrieved from [Link]
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Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series. Retrieved from [Link]
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Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties. (2021). MDPI. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Retrieved from [Link]
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Carbon dioxide as a solubility "switch" for the reversible dissolution of highly fluorinated complexes and reagents in organic solvents: application to crystallization. (2002). PubMed. Retrieved from [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. (2026). Pharmaceutical Technology. Retrieved from [Link]
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Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). RSC Publishing. Retrieved from [Link]
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Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. (n.d.). Elsevier. Retrieved from [Link]
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Fluorination Approaches. (n.d.). Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. Retrieved from [Link]
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The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. (n.d.). PMC. Retrieved from [Link]
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Exploiting Partial Solubility in Partially Fluorinated Thermoplastic Blends to Improve Adhesion during Fused Deposition Modeling. (2022). MDPI. Retrieved from [Link]
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Understanding the Mysteries of Fluorination in Medicinal Chemistry. (n.d.). Panjab University. Retrieved from [Link]
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The Influence of Calcium Ions and pH on Fluoride Release from Commercial Fluoride Gels in an In Vitro Study. (2025). MDPI. Retrieved from [Link]
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Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2016). SciSpace. Retrieved from [Link]
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Advantages of Fluorinated Solvents Over Aqueous Cleaning. (2024). AGC Chemicals. Retrieved from [Link]
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Fluorinated Solvents: Uses & Benefits Explained. (2026). Accio. Retrieved from [Link]
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What is the relationship between solubility and temperature? Does solubility increase or decrease with temperature? Why or why not?. (2023). Quora. Retrieved from [Link]
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Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents. (n.d.). Journal of Materials Chemistry B. Retrieved from [Link]
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PH adjustment: Significance and symbolism. (2026). TP.PK. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the NMR Characterization of 2,6-Difluoro-4-(trifluoromethoxy)toluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel fluorinated organic molecules is paramount. The strategic introduction of fluorine atoms can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of contemporary medicinal chemistry. 2,6-Difluoro-4-(trifluoromethoxy)toluene, a molecule featuring both aromatic fluorine and a trifluoromethoxy group, presents a compelling case for detailed spectroscopic analysis. This guide provides an in-depth, predictive analysis of the ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, grounded in fundamental principles and comparative data from structurally related analogs.
The Power of Multinuclear NMR in Fluorine Chemistry
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For fluorinated compounds, multinuclear NMR, particularly the observation of ¹H, ¹⁹F, and ¹³C nuclei, offers a wealth of information. The ¹⁹F nucleus is a spin ½ nucleus with a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and sharp NMR signals.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, often spanning over 400 ppm, provides excellent signal resolution, even for structurally similar fluorinated moieties.[2]
This guide will dissect the anticipated NMR spectra of this compound, providing a detailed rationale for the predicted chemical shifts and coupling constants. This predictive approach, supported by data from analogous compounds, serves as a powerful tool for researchers in identifying and characterizing this and similar fluorinated scaffolds.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H, ¹⁹F, and ¹³C NMR data for this compound. These predictions are based on established substituent effects and analysis of related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3, H-5 | ~ 6.8 - 7.0 | t | ⁴J(H,F) ≈ 8-10 Hz |
| -CH₃ | ~ 2.2 - 2.4 | t | ⁴J(H,F) ≈ 2-4 Hz |
Table 2: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, Referenced to CFCl₃)
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ar-F (C2, C6) | ~ -110 to -120 | m | - |
| -OCF₃ | ~ -58 to -60 | s | - |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | ~ 115 - 120 | t | ²J(C,F) ≈ 15-25 Hz |
| C-2, C-6 | ~ 158 - 162 | dd | ¹J(C,F) ≈ 240-250 Hz, ³J(C,F) ≈ 5-10 Hz |
| C-3, C-5 | ~ 110 - 115 | d | ²J(C,F) ≈ 20-30 Hz |
| C-4 | ~ 148 - 152 | q | ²J(C,F) ≈ 1-2 Hz |
| -CH₃ | ~ 14 - 16 | t | ³J(C,F) ≈ 3-5 Hz |
| -OCF₃ | ~ 120 - 122 | q | ¹J(C,F) ≈ 255-260 Hz |
In-Depth Spectral Analysis and Rationale
The predicted NMR data are derived from a careful consideration of the electronic effects of the substituents on the toluene ring.
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show a single signal for the two equivalent protons at the C-3 and C-5 positions. The electron-withdrawing nature of the two fluorine atoms and the trifluoromethoxy group will deshield these protons, shifting their resonance downfield. The primary coupling observed for these protons will be a four-bond coupling to the adjacent fluorine atoms (⁴J(H,F)), resulting in a triplet.
The methyl protons are expected to appear as a triplet due to a four-bond coupling to the two ortho fluorine atoms (⁴J(H,F)). The electron-withdrawing effect of the fluorine and trifluoromethoxy groups will cause a downfield shift compared to toluene (δ ≈ 2.34 ppm).
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is anticipated to display two distinct signals. The two equivalent aromatic fluorine atoms at C-2 and C-6 will appear as a multiplet in the typical range for aryl fluorides. The trifluoromethoxy group will present as a sharp singlet around -58 to -60 ppm, a characteristic chemical shift for this functional group.[3]
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a wealth of structural information due to carbon-fluorine couplings.
-
C-1: The carbon bearing the methyl group will appear as a triplet due to a two-bond coupling with the two ortho fluorine atoms.
-
C-2 and C-6: These carbons, directly bonded to fluorine, will exhibit a large one-bond coupling constant (¹J(C,F)) and will appear as a doublet of doublets due to an additional three-bond coupling to the other fluorine atom.
-
C-3 and C-5: These carbons will show a doublet splitting due to a two-bond coupling to the adjacent fluorine atoms.
-
C-4: The carbon attached to the trifluoromethoxy group will likely appear as a quartet due to coupling with the three fluorine atoms of the -OCF₃ group, although this two-bond coupling is often small.
-
-CH₃: The methyl carbon will be split into a triplet by the two ortho fluorine atoms.
-
-OCF₃: The carbon of the trifluoromethoxy group will be observed as a quartet with a large one-bond carbon-fluorine coupling constant.
Comparative Analysis with Structural Analogs
To substantiate our predictions, a comparison with the known NMR data of structurally similar compounds is invaluable.
2,6-Difluorotoluene
4-(Trifluoromethoxy)toluene
The chemical shifts of the aromatic protons in 4-(trifluoromethoxy)toluene provide a good reference. The introduction of two fluorine atoms at the 2 and 6 positions in our target molecule is expected to shift the remaining aromatic protons further downfield due to their additive deshielding effect.
2,4-Difluorotoluene
The ¹H NMR spectrum of 2,4-difluorotoluene shows aromatic protons in the range of δ 6.7-7.1 ppm.[4] Our prediction for the H-3 and H-5 protons of this compound falls within a similar range, with the understanding that the symmetrical substitution pattern and the trifluoromethoxy group will influence the precise chemical shift. The methyl group in 2,4-difluorotoluene appears at δ 2.203 ppm, which is slightly upfield from our prediction, consistent with the stronger deshielding effect of two ortho-fluorine atoms in the target molecule.[4]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
- Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
- For ¹⁹F NMR, an external reference such as CFCl₃ can be used, or the spectrum can be referenced to a known internal standard.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a 400 MHz or higher field spectrometer.
- Use a standard single-pulse experiment.
- Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹⁹F NMR Spectroscopy:
- Acquire the spectrum on a spectrometer equipped with a fluorine probe.
- Proton decoupling is recommended to simplify the spectrum and enhance sensitivity.
- Set the spectral width to cover the expected range for both aromatic and trifluoromethoxy fluorine signals.
4. ¹³C NMR Spectroscopy:
- Acquire the spectrum with proton decoupling.
- A sufficient number of scans and a relaxation delay of 1-2 seconds are necessary to obtain a good spectrum, especially for quaternary carbons.
5. 2D NMR Experiments (Optional but Recommended):
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons.
- HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe through-space interactions between ¹H and ¹⁹F nuclei, confirming spatial relationships.
Logical Framework for Structural Confirmation
The following diagram illustrates the logical workflow for the complete NMR-based structural elucidation of this compound.
Caption: Workflow for NMR-based structural confirmation.
Conclusion
The comprehensive NMR characterization of this compound is a critical step in its application in research and development. This guide provides a robust, predictive framework for its ¹H, ¹⁹F, and ¹³C NMR spectra. By understanding the underlying principles of chemical shifts and coupling constants in fluorinated molecules and leveraging comparative data from structural analogs, researchers can confidently identify and characterize this important building block. The provided experimental protocols and logical workflow further empower scientists to obtain and interpret high-quality NMR data, accelerating the pace of innovation in chemical synthesis and drug discovery.
References
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Fluorine-19 nuclear magnetic resonance spectroscopy. In: Wikipedia. [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
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A Bioisosteric Comparison for Drug Discovery: 2,6-Difluoro-4-(trifluoromethoxy)toluene vs. 2,6-difluoro-4-chlorotoluene
A Senior Application Scientist's Guide to Navigating Bioisosteric Choices in Aromatic Scaffolds
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug development. Bioisosteric replacement—the substitution of one atom or group for another with similar steric or electronic properties—is a critical tool for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of two key building blocks: 2,6-Difluoro-4-(trifluoromethoxy)toluene and 2,6-difluoro-4-chlorotoluene. The focus is on the bioisosteric interchange of the 4-chloro and 4-trifluoromethoxy moieties on a 2,6-difluorotoluene scaffold, a common structural motif in pharmaceuticals and agrochemicals.[1][2]
This comparison is designed for researchers and drug development professionals, offering objective analysis and supporting data to inform rational design choices.
Core Physicochemical and Electronic Properties
The choice between a chloro and a trifluoromethoxy group can significantly alter a molecule's properties, influencing its journey from administration to its biological target.[3][4]
| Property | 4-Chloro Group | 4-Trifluoromethoxy Group | Rationale & Implications |
| Lipophilicity (Hansch π) | +0.71 | +1.04 | The -OCF3 group is significantly more lipophilic than the -Cl group.[5] This can enhance membrane permeability but may also increase binding to off-target hydrophobic pockets or plasma proteins, potentially affecting bioavailability and toxicity. |
| Electronic Effect (Hammett σp) | +0.23 | +0.35 | Both are electron-withdrawing groups, but the -OCF3 group has a stronger inductive effect. This can influence pKa of nearby functionalities and modulate interactions with the biological target. The strong electron-withdrawing nature of the trifluoromethyl group within the -OCF3 moiety enhances this effect.[6][7] |
| Steric Profile (van der Waals radius) | ~1.75 Å | Larger than -Cl | The trifluoromethoxy group is bulkier than a chlorine atom.[8] This can be advantageous for filling a larger binding pocket but detrimental if the pocket is sterically constrained. |
| Metabolic Stability | Generally good | Generally very high | The C-F bonds in the -OCF3 group are exceptionally strong, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3][9] While aromatic chlorination also enhances metabolic stability compared to an unsubstituted ring, the -OCF3 group is generally considered more robust.[9][10] |
Metabolic Stability: A Deeper Dive
A primary driver for employing fluorinated groups in drug design is the enhancement of metabolic stability.[3][9] The carbon-fluorine bond is one of the strongest in organic chemistry, making it resistant to enzymatic cleavage.[3]
-
2,6-difluoro-4-chlorotoluene : The chloro group and the flanking fluoro groups deactivate the aromatic ring towards oxidative metabolism.[4][10] Chlorinated aromatic compounds are generally more metabolically stable than their non-halogenated counterparts.[10]
-
This compound : The trifluoromethoxy group is exceptionally stable.[3][5] Unlike a methoxy group, which is prone to O-dealkylation, the -OCF3 group is highly resistant to this metabolic pathway.[9] This high metabolic stability can lead to a longer drug half-life.[3]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a standard method to quantitatively assess and compare the metabolic stability of the two compounds.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes.
Materials:
-
Test Compounds: this compound and 2,6-difluoro-4-chlorotoluene (dissolved in DMSO)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
Positive control compound (e.g., Verapamil)
Procedure:
-
Preparation: Pre-warm the phosphate buffer, microsomes, and NADPH regenerating system to 37°C.
-
Incubation: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM) and liver microsomes in phosphate buffer.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Self-Validation:
-
The inclusion of a well-characterized positive control (Verapamil) ensures the metabolic competency of the microsomal batch.
-
A "no-NADPH" control incubation should be run in parallel to account for any non-enzymatic degradation.
-
The linearity of the disappearance plot validates the first-order kinetics of the reaction.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Synthetic Accessibility and Strategy
The ease and cost of synthesis are crucial considerations in drug development.
-
2,6-difluoro-4-chlorotoluene : This compound can be synthesized from commercially available starting materials such as 2,6-difluorotoluene or 4-chloro-2,6-difluoroaniline. Chlorination of 2,6-difluorotoluene or Sandmeyer reaction of the corresponding aniline are viable routes.
-
This compound : The introduction of a trifluoromethoxy group is notoriously challenging due to the instability of the trifluoromethoxide anion.[3] Modern synthetic methods often involve specialized and more expensive reagents. This can increase the cost of goods for the final active pharmaceutical ingredient.
Caption: High-level comparison of synthetic accessibility.
Conclusion and Strategic Recommendations
The choice between this compound and 2,6-difluoro-4-chlorotoluene as building blocks is a trade-off between several key drug-like properties.
-
Choose 2,6-difluoro-4-chlorotoluene when:
-
A moderate increase in lipophilicity and metabolic stability is desired.
-
The binding pocket has steric limitations.
-
Cost of goods is a primary concern in early development.
-
-
Choose this compound when:
-
Maximizing metabolic stability and prolonging half-life is the primary objective.[3]
-
A significant increase in lipophilicity is required to enhance permeability, and this can be balanced against potential off-target effects.
-
The synthetic cost can be justified by the anticipated improvements in the pharmacokinetic profile.
-
Ultimately, the optimal choice is context-dependent and should be guided by empirical data from in vitro and in vivo studies. The experimental protocols provided in this guide serve as a starting point for generating the necessary data to make an informed, evidence-based decision in your drug discovery program.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. ResearchGate. Available from: [Link]
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2,6-Difluorotoluene: An Overview of Its Properties, Synthesis, and Applications. Available from: [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Available from: [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC. Available from: [Link]
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Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin. Available from: [Link]
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The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available from: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. Available from: [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. PMC. Available from: [Link]
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Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available from: [Link]
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Effect of “magic chlorine” in drug discovery: an in silico approach. PMC. Available from: [Link]
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4-Chloro-2,6-difluorophenol. PubChem. Available from: [Link]
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Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. Available from: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]
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Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. Available from: [Link]
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Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. PMC. Available from: [Link]
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Trifluoromethoxy group. Wikipedia. Available from: [Link]
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Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. ResearchGate. Available from: [Link]
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2,3-Difluorotoluene. PubChem. Available from: [Link]
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4-CHLOROTOLUENE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]
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Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Available from: [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
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2,6-Difluoroaniline Properties. EPA. Available from: [Link]
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2,6-Dibromo-4-chloroaniline. PubChem. Available from: [Link]
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A Predictive Guide to the GC-MS Fragmentation of 2,6-Difluoro-4-(trifluoromethoxy)toluene for Researchers and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the precise structural elucidation of novel fluorinated organic molecules is paramount. 2,6-Difluoro-4-(trifluoromethoxy)toluene is a compound of interest, incorporating several key functional groups that contribute to its unique physicochemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and quantification of such volatile and semi-volatile compounds. The interpretation of mass spectra, and specifically the fragmentation patterns generated under electron ionization (EI), provides a roadmap to the molecule's structure.
This guide presents a predictive analysis of the GC-MS fragmentation pattern of this compound. In the absence of direct experimental data for this specific molecule in publicly accessible databases, this document leverages established principles of mass spectrometry and comparative analysis with structurally related compounds to propose a likely fragmentation pathway. We will dissect the molecule into its core components—the difluorotoluene and trifluoromethoxybenzene moieties—to build a logical and scientifically grounded hypothesis of its behavior in a mass spectrometer. This guide will also provide a comparative analysis with the known fragmentation of a structural isomer, 2,5-difluorotoluene, and detail a robust GC-MS methodology for the analysis of such fluorinated aromatic compounds.
Predicted Fragmentation Pattern of this compound
The structure of this compound suggests several potential fragmentation pathways under electron ionization. The molecular ion (M⁺) is the intact molecule with one electron removed. Its stability will influence its abundance in the mass spectrum. Due to the presence of the aromatic ring, a discernible molecular ion peak is expected.
The primary fragmentation events are anticipated to occur at the most labile bonds and lead to the formation of stable carbocations and neutral radicals. The key structural features influencing fragmentation are the methyl group, the fluorine substituents on the aromatic ring, and the trifluoromethoxy group.
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for toluene derivatives is the loss of a hydrogen atom from the methyl group to form a stable benzyl cation, which can rearrange to the highly stable tropylium ion (m/z 91). However, in this substituted toluene, the loss of the entire methyl radical is also a possibility, leading to a difluoro-trifluoromethoxy-benzyl cation.
-
Cleavage of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group is a likely site for cleavage. This can occur in two ways:
-
Loss of •CF₃: Cleavage of the O-CF₃ bond would result in the loss of a trifluoromethyl radical, leading to a difluoro-methoxytoluene cation.
-
Loss of •OCF₃: Cleavage of the Ar-O bond would result in the loss of a trifluoromethoxy radical.
-
-
Fragmentation of the Trifluoromethoxy Group: The trifluoromethoxy group itself can undergo fragmentation. A prominent fragmentation pathway for compounds containing a trifluoromethoxy group is the loss of a fluorine atom, followed by the loss of CO, leading to the formation of a difluoromethyl cation.
-
Ring Fragmentation: While the aromatic ring is relatively stable, it can undergo fragmentation, especially after initial fragmentation events. This can lead to the formation of smaller, stable aromatic and non-aromatic ions.
Based on these principles, a proposed fragmentation pathway is illustrated below:
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis: this compound vs. 2,5-Difluorotoluene
To provide experimental context for our predictions, we will compare the expected fragmentation of our target molecule with the known mass spectrum of a structural isomer, 2,5-difluorotoluene. While the trifluoromethoxy group is absent in 2,5-difluorotoluene, the fragmentation of the difluorotoluene core provides valuable insights.
The mass spectrum of 2,5-difluorotoluene shows a prominent molecular ion peak (m/z 128) and a base peak at m/z 127, corresponding to the loss of a hydrogen atom to form a stable fluorobenzyl cation. Other significant fragments arise from the loss of fluorine and subsequent rearrangements.
| m/z | Proposed Fragment (2,5-Difluorotoluene) | Predicted Corresponding Fragment (this compound) | Notes |
| 128 | [C₇H₆F₂]⁺˙ (Molecular Ion) | [C₈H₆F₅O]⁺˙ (Molecular Ion) | The molecular ion of the target compound will be significantly heavier due to the trifluoromethoxy group. |
| 127 | [C₇H₅F₂]⁺ | [C₈H₅F₅O]⁺ | Loss of a hydrogen atom from the methyl group is a common fragmentation for toluenes. |
| 109 | [C₇H₆F]⁺ | - | Loss of a fluorine atom is a key fragmentation pathway for fluorinated aromatics. |
The presence of the trifluoromethoxy group in this compound will introduce unique fragmentation pathways not observed in 2,5-difluorotoluene, primarily related to the loss of CF₃, OCF₃, and subsequent fragments.
Experimental Protocol for GC-MS Analysis
A robust and reliable GC-MS method is crucial for the accurate analysis of this compound. The following protocol is a recommended starting point, which may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the analyte in a high-purity solvent such as hexane or ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering compounds.
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides excellent chromatographic resolution and reproducibility. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program that should provide good separation for a compound of this nature. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Source Temperature | 230 °C | Optimizes ionization efficiency while minimizing thermal degradation in the source. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for good mass filtering. |
| Ionization Energy | 70 eV | Standard electron ionization energy for generating reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment masses. |
3. Data Analysis:
-
Peak Identification: Identify the analyte peak based on its retention time and comparison of the acquired mass spectrum with the predicted fragmentation pattern.
-
Quantification: If quantitative analysis is required, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
Caption: A typical workflow for the GC-MS analysis of this compound.
Conclusion
Comparative analysis with the known fragmentation of 2,5-difluorotoluene highlights the influence of the trifluoromethoxy substituent on the overall fragmentation pattern. The detailed GC-MS protocol provided in this guide offers a robust starting point for the development of analytical methods for this and other similar fluorinated aromatic compounds. For researchers and professionals in drug development, a thorough understanding of these predictive fragmentation principles is an invaluable tool for the confident structural elucidation of novel chemical entities.
References
The Fluorine Effect: A Comparative Guide to the Impact of 2,6-Difluoro Substitution on Phenol Acidity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Phenolic moieties are ubiquitous in pharmaceuticals, and fine-tuning their physicochemical properties, such as acidity (pKa), can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth comparison of phenol and its 2,6-difluoro substituted counterpart, elucidating the powerful influence of fluorine substitution on acidity and providing the experimental framework for these critical measurements.
The Principle of Acidity: A Tale of Two Effects
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. When the phenolic proton dissociates, it leaves behind a negative charge on the oxygen atom. Any structural feature that can delocalize or stabilize this negative charge will increase the acidity of the parent phenol, resulting in a lower pKa value. Substituents on the aromatic ring govern this stability through two primary electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect involves the withdrawal or donation of electron density through the sigma (σ) bonds of the molecule. It is primarily a function of electronegativity. Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, consequently, from the phenoxide oxygen. This delocalization of the negative charge is a stabilizing force.[1]
-
Resonance Effect (+M): Also known as the mesomeric effect, this involves the donation of electron density from a substituent's lone pair of electrons into the aromatic pi (π) system. Halogens, including fluorine, possess lone pairs and can therefore participate in resonance, pushing electron density back towards the ring. This effect is generally destabilizing to the phenoxide anion as it concentrates negative charge.[2]
For halogens, these two effects are in opposition. However, for fluorine, the inductive effect (-I) is significantly stronger and overwhelmingly dictates its influence on the acidity of the phenol.[3][4]
Comparative Analysis: Phenol vs. 2,6-Difluorophenol
The introduction of two fluorine atoms at the ortho positions (positions 2 and 6) of the phenol ring creates a dramatic shift in acidity.
Phenol , the parent compound, has a pKa of approximately 9.99.[5] Its acidity is inherently greater than that of simple alcohols because the phenoxide ion is stabilized by resonance, delocalizing the negative charge across the aromatic ring.
2,6-Difluorophenol , by contrast, is a significantly stronger acid. The two fluorine atoms exert a powerful, additive electron-withdrawing inductive effect. Their close proximity in the ortho positions maximizes this influence on the phenoxide oxygen, strongly stabilizing the negative charge upon deprotonation. While a weak resonance effect from the fluorine atoms is present, it is dwarfed by the inductive pull. This net stabilization of the conjugate base makes the removal of the proton much more favorable.
The following diagram illustrates how the inductive effect of the fluorine atoms stabilizes the phenoxide anion.
Caption: Inductive stabilization of the 2,6-difluorophenoxide anion.
Quantitative Data Summary
The experimental data clearly demonstrates the significant increase in acidity upon 2,6-difluoro substitution.
| Compound | Structure | pKa Value |
| Phenol | ![]() | 9.99[5] |
| 2,6-Difluorophenol | ![]() | 7.34[6] |
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometric Titration
To ensure the scientific integrity of pKa measurements, a robust and self-validating protocol is essential. Spectrophotometric titration is a reliable method for compounds whose protonated and deprotonated forms exhibit different UV-Vis absorbance spectra.[7][8]
Step 1: Preparation of Solutions
-
Buffer Solutions: Prepare a series of buffer solutions spanning a pH range of at least 2 pH units above and below the expected pKa of the analyte (e.g., for 2,6-difluorophenol, a range from pH 5.5 to 9.5). Use buffers with known temperature dependencies and low UV absorbance in the measurement range. A universal buffer (e.g., Britton-Robinson) or a series of phosphate and borate buffers can be used.
-
Analyte Stock Solution: Prepare a concentrated stock solution of the phenolic compound (e.g., 10 mM) in a suitable solvent that is miscible with the buffer system (e.g., methanol or water).
-
Test Solutions: For each measurement, create a set of solutions in quartz cuvettes. Each cuvette should contain the same final concentration of the analyte (e.g., 50 µM), prepared by diluting the stock solution into the different buffer solutions.
Step 2: Spectrophotometric Measurement
-
Instrument Calibration: Calibrate a dual-beam UV-Vis spectrophotometer according to the manufacturer's instructions.
-
pH Measurement: Precisely measure and record the pH of each prepared test solution using a calibrated pH meter.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each test solution. Use the corresponding buffer solution without the analyte as the blank for each measurement.
-
Identify Isosbestic Points: Overlay the spectra. The presence of one or more isosbestic points (wavelengths where the absorbance does not change with pH) is a strong indicator of a simple two-species equilibrium (ArOH ⇌ ArO⁻ + H⁺).
Step 3: Data Analysis and pKa Calculation
-
Wavelength Selection: Identify the wavelength of maximum absorbance difference between the fully protonated form (lowest pH) and the fully deprotonated form (highest pH).
-
Absorbance vs. pH Plot: Plot the absorbance at the selected wavelength against the measured pH for each solution. The resulting plot should be a sigmoidal curve.
-
pKa Determination: The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal. This corresponds to the midpoint of the sigmoidal curve. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH value at the inflection point of the curve.[9][10]
The following diagram outlines this experimental workflow.
Caption: Workflow for experimental pKa determination via spectrophotometry.
Conclusion and Implications
The substitution of two fluorine atoms at the ortho-positions of phenol results in a pKa decrease of over 2.6 units, a more than 400-fold increase in acidity. This enhancement is unequivocally driven by the powerful electron-withdrawing inductive effect of the highly electronegative fluorine atoms, which stabilizes the resulting phenoxide anion.[1] For professionals in drug development, this demonstrates a potent and predictable strategy for modulating the acidity of lead compounds. By synthetically incorporating fluorine atoms at strategic positions, researchers can fine-tune the ionization state of a molecule at physiological pH, thereby optimizing crucial properties like solubility, membrane permeability, and target binding affinity.
References
-
Méndez-Ardoy, A., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences. Available at: [Link]
-
Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Chinese Chemical Society. Available at: [Link]
-
Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Available at: [Link]
-
Aktaş, A. H., et al. (2005). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures. ResearchGate. Available at: [Link]
-
University of Wisconsin-Madison. (2017). Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. Available at: [Link]
-
ResearchGate. (n.d.). The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media. ResearchGate. Available at: [Link]
-
Nguyen, T. M., et al. (2021). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Neliti. Available at: [Link]
-
Al-Obaidi, A. S. M., et al. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. Quest Journals. Available at: [Link]
-
Al-Obaidi, A. S. M., et al. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. ResearchGate. Available at: [Link]
-
Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available at: [Link]
-
Khan Academy. (2022). Worked ex - Resonance vs Inductive Effects. Khan Academy. Available at: [Link]
-
Khan Academy. (n.d.). Worked ex - Resonance vs Inductive Effects (video). Khan Academy. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Stabilisation of phenoxide ion. Chemistry Stack Exchange. Available at: [Link]
-
J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem.. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


